ROS-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZHJFRFIKQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ROS-IN-1: A Technical Guide to a Novel Mitochondrial ROS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ROS-IN-1, a recently identified small molecule inhibitor of mitochondrial reactive oxygen species (ROS). This compound, also referred to as Compound 40, has demonstrated the ability to reduce mitochondrial ROS production, a key factor in a variety of cellular processes and pathological conditions. This document details the known chemical properties, mechanism of action, and available quantitative data for this compound. Furthermore, it provides detailed experimental protocols for the synthesis and evaluation of this compound and visual representations of its implicated signaling pathways and experimental workflows.
Introduction
Mitochondria are the primary source of cellular reactive oxygen species (ROS), which are byproducts of aerobic respiration. While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, cellular damage, and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of specific inhibitors of mitochondrial ROS production is of significant interest for therapeutic intervention. This compound has emerged as a promising tool for studying the role of mitochondrial ROS and as a potential lead compound for drug development.
Chemical Properties and Structure
This compound is a pyrazole carboxamide derivative. Its chemical identity is established through its CAS Number and molecular formula.
| Property | Value |
| IUPAC Name | N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide |
| Synonyms | This compound, Compound 40 |
| CAS Number | 298193-11-0 |
| Molecular Formula | C20H20ClN3O |
| Molecular Weight | 353.85 g/mol |
Mechanism of Action
Based on the available patent literature, this compound is designed to modulate mitochondrial metabolism and, consequently, the production of reactive oxygen species. While the precise molecular target within the mitochondrial electron transport chain has not been explicitly detailed in publicly available literature, its function as a mitochondrial ROS inhibitor suggests that it likely interacts with one of the major ROS-producing sites, such as Complex I or Complex III.
The general mechanism of mitochondrial ROS production and the potential intervention point for an inhibitor like this compound are depicted in the following signaling pathway diagram.
Caption: Mitochondrial ROS Production and Inhibition Pathway.
Quantitative Data
A key piece of quantitative data available for this compound comes from a study where it was identified as "Compound 40". This study demonstrated its efficacy in reducing ROS levels.
| Compound | Assay | Result | Reference |
| This compound (Compound 40) | Reduction of mitochondrial ROS production | 25.1% reduction | [1] |
Further quantitative data, such as IC50 values for specific mitochondrial complexes, are not yet publicly available in peer-reviewed literature but may be detailed in the referenced patent.
Experimental Protocols
Synthesis of this compound (N-(4-(tert-butyl)phenyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide)
The synthesis of pyrazole carboxamide derivatives like this compound generally involves a multi-step process. A general synthetic route, as inferred from related literature, is outlined below.
Workflow for Synthesis:
Caption: General Synthesis Workflow for Pyrazole Carboxamides.
Detailed Steps (General Procedure):
-
Pyrazole Ring Formation: A substituted hydrazine (e.g., 4-chlorophenylhydrazine) is reacted with a β-ketoester to form the pyrazole ring. This is a standard Hantzsch-type pyrazole synthesis.
-
Saponification: The resulting pyrazole ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.
-
Amide Coupling: The pyrazole carboxylic acid is then coupled with the desired amine (e.g., 4-(tert-butyl)aniline) using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the final amide product, this compound.
Note: The precise reagents, solvents, and reaction conditions would be detailed in the patent US20140128352A1.
Measurement of Mitochondrial ROS Production
The reduction of mitochondrial ROS by this compound can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Workflow for ROS Measurement:
Caption: Workflow for Measuring Mitochondrial ROS Inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HepG2) in a suitable multi-well plate.
-
Treat cells with varying concentrations of this compound (dissolved in DMSO) for a predetermined time. Include a vehicle control (DMSO only).
-
-
Staining with DCFH-DA:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM in serum-free media).
-
Wash the cells with warm PBS or serum-free media.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
-
Induction of Mitochondrial ROS:
-
(Optional but recommended for specific mitochondrial ROS measurement) After DCFH-DA loading, wash the cells and treat with a known mitochondrial ROS inducer, such as Antimycin A (Complex III inhibitor) or Rotenone (Complex I inhibitor), in the presence of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
-
Calculate the percentage reduction in ROS levels in this compound treated cells compared to the vehicle control.
-
Conclusion
This compound is a novel and valuable tool for the study of mitochondrial ROS. Its identification as a specific inhibitor opens avenues for investigating the intricate roles of mitochondrial ROS in health and disease. Further characterization of its precise molecular target and in vivo efficacy will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
The Discovery and Development of ROS-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS-IN-1 is a recently identified small molecule inhibitor of mitochondrial reactive oxygen species (ROS). It has garnered attention within the research community for its potential in modulating cellular metabolism and mitigating oxidative stress. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound, also referred to in patent literature as Compound 40.
Discovery and Development
This compound was first disclosed in a patent by Martin D. and colleagues, titled "Compounds and methods for modulating mitochondrial metabolism and reactive oxygen species production"[1]. The invention describes a series of compounds, including this compound (Compound 40), designed to inhibit the production of mitochondrial ROS. While the full developmental history is contained within the patent, commercial availability of this compound from various suppliers indicates its utility as a research tool for studying the roles of mitochondrial ROS in cellular physiology and pathology.
The chemical structure of this compound is defined by the SMILES string CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N1CCCC1=O, corresponding to the chemical name N-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone.
Mechanism of Action
This compound functions as a mitochondrial ROS inhibitor. Mitochondria, the primary sites of cellular respiration, are also a major source of endogenous ROS. Specifically, the electron transport chain (ETC) can leak electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻•), a primary ROS. This process is particularly prominent at Complex I and Complex III of the ETC. An overproduction of mitochondrial ROS can lead to oxidative stress, damaging cellular components such as DNA, lipids, and proteins, and has been implicated in a wide range of diseases.
While the precise molecular target of this compound within the mitochondria has not been fully elucidated in publicly available literature, its described function is to reduce the overall output of mitochondrial ROS. One vendor reports that this compound (Compound 40) can reduce ROS production by 25.1%[1]. The specific conditions and assay used to determine this value are detailed in the originating patent. Inhibitors of mitochondrial ROS can act through various mechanisms, including direct scavenging of ROS, inhibition of ROS-producing enzymes within the ETC, or by modulating mitochondrial metabolism to reduce electron leakage.
Quantitative Data
The publicly available quantitative data for this compound is currently limited. The primary reported value is a 25.1% reduction in ROS production[1]. For more detailed quantitative data, such as IC50 or Ki values for mitochondrial ROS inhibition, researchers are directed to the primary patent literature.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Reduction in ROS Production | 25.1% | [1] |
Signaling Pathways
Mitochondrial ROS are integral components of cellular signaling, and their modulation by inhibitors like this compound can impact various pathways. Key signaling cascades influenced by cellular redox state include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: ROS can act as second messengers in the NF-κB pathway, which is a critical regulator of inflammation, immunity, and cell survival.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling: This pathway is the master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant and cytoprotective genes.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling: This pathway is central to cell growth, proliferation, and survival. ROS can modulate PI3K/Akt signaling at multiple levels, influencing cell fate.
The following diagrams illustrate the general interplay between mitochondrial ROS and these key signaling pathways.
Caption: this compound inhibits mitochondrial ROS, which can activate the NF-κB signaling pathway.
Caption: this compound's inhibition of ROS can modulate the Nrf2 antioxidant response pathway.
Caption: Mitochondrial ROS, inhibited by this compound, can modulate the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of mitochondrial ROS inhibitors like this compound.
MitoSOX Red Assay for Mitochondrial Superoxide Detection
This assay is used to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Preparation of MitoSOX Red Working Solution: Prepare a stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution in pre-warmed HBSS or cell culture medium to the desired final concentration (typically 1-5 µM).
-
Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the this compound or vehicle control at the desired concentrations to the cells in fresh culture medium and incubate for the desired time.
-
Staining: Remove the treatment medium and add the MitoSOX Red working solution to each well. Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Washing: Remove the MitoSOX Red working solution and wash the cells three times with pre-warmed HBSS.
-
Measurement: Add pre-warmed HBSS to each well. Measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader.
Caption: Workflow for the MitoSOX Red assay to measure mitochondrial superoxide.
Amplex Red Assay for Hydrogen Peroxide Detection
This assay is used to detect the release of hydrogen peroxide (H₂O₂) from cells or isolated mitochondria.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
DMSO
-
Reaction buffer (e.g., Krebs-Ringer-phosphate-glucose buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Amplex Red/HRP Working Solution: Prepare a stock solution of Amplex Red in DMSO. On the day of the experiment, prepare a working solution containing Amplex Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in the reaction buffer. Protect the solution from light.
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria in the reaction buffer.
-
Assay Initiation: In a 96-well black microplate, add the cell/mitochondrial suspension. Add this compound or vehicle control. To initiate the reaction, add the Amplex Red/HRP working solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence using a fluorescence plate reader (Excitation/Emission: ~530-560/590 nm).
References
An In-depth Technical Guide to the ROS1 Kinase: Target Protein and Inhibitor Binding
A Note on Terminology: The term "ROS-IN-1" does not correspond to a recognized molecular entity in current scientific literature. This guide proceeds on the assumption that the query pertains to inhibitors of the ROS1 (c-ros oncogene 1) protein , a critical target in cancer therapy.
Executive Summary
The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that has emerged as a significant therapeutic target, particularly in non-small cell lung cancer (NSCLC).[1][2] Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutively active kinase domains.[1][3] This aberrant signaling drives oncogenesis by promoting uncontrolled cell proliferation and survival through various downstream pathways.[4][5] Consequently, inhibiting the ROS1 kinase domain has become a cornerstone of therapy for patients with ROS1-positive malignancies.[6][7] This document provides a comprehensive technical overview of the ROS1 protein, the architecture of its inhibitor binding site, quantitative data for key inhibitors, detailed experimental protocols for its study, and a visualization of its core signaling pathways.
The ROS1 Target Protein
ROS1 is a type I transmembrane protein belonging to the insulin receptor family of RTKs.[4][8] The full-length protein consists of a large extracellular domain, a single-pass transmembrane segment, and an intracellular region containing the catalytically active tyrosine kinase domain.[4][9] While the precise physiological function of wild-type ROS1 is not fully elucidated, it is understood to play roles in cell differentiation and development.[2][5]
In cancer, the oncogenic potential of ROS1 is unleashed through genetic rearrangements that fuse the C-terminal portion of ROS1, containing the entire kinase domain, to various N-terminal partner proteins (e.g., CD74, SDC4, EZR).[9][10] These fusion events, often driven by the partner gene's promoter, lead to overexpression and constitutive, ligand-independent activation of the kinase.[1][10] This relentless kinase activity is the primary driver of the malignant phenotype in ROS1-rearranged cancers.[3]
Inhibitor Binding Site and Mechanism
The therapeutic efficacy of ROS1 inhibitors relies on their ability to bind within the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[11] This site is a cleft located between the N-terminal and C-terminal lobes of the kinase domain.[11]
Key features of the ROS1 inhibitor binding site include:
-
Hinge Region: Inhibitors typically form critical hydrogen bonds with the backbone of the hinge region (residue M2029) of ROS1, mimicking the interaction of the adenine moiety of ATP.[12]
-
Gatekeeper Residue: The "gatekeeper" residue (L2026) controls access to a hydrophobic pocket deeper within the ATP binding site.[11] The size of this residue influences the selectivity of inhibitors.
-
Solvent Front: The G2032 residue is located at the solvent-exposed front of the binding pocket.[11] This site is critical, as mutations here, most notably the G2032R substitution, can confer resistance to first-generation inhibitors like crizotinib by sterically hindering drug binding.[11][13][14] Next-generation inhibitors such as repotrectinib and lorlatinib were specifically designed to accommodate this and other resistance mutations.[15][16]
The binding of an inhibitor locks the kinase in an inactive conformation, thereby abrogating the downstream signaling cascades that promote tumor growth and survival.
Quantitative Data for ROS1 Inhibitors
The activity of ROS1 inhibitors is quantified through both preclinical potency assays and clinical efficacy metrics.
Table 1: Preclinical Potency of Selected ROS1 Kinase Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Crizotinib | Cell-based | CD74-ROS1 | Not specified | [13] |
| Cabozantinib | Cell-based | CD74-ROS1 | 1.1 | [13] |
| Foretinib | Cell-based | CD74-ROS1 | 1.8 | [13] |
| Lorlatinib | Cell-based | CD74-ROS1 | Not specified | [13] |
| Entrectinib | Cell-based | CD74-ROS1 | Not specified | [13] |
| Repotrectinib | Cell-based | ROS1 (WT) | Potent activity | [17] |
| Repotrectinib | Cell-based | ROS1 (G2032R) | Potent activity | [17] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of FDA-Approved ROS1 Inhibitors in NSCLC
| Inhibitor | Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Crizotinib | Phase 1 (expansion) | ROS1+ NSCLC | 72% | 19.2 months | [18] |
| Entrectinib | Integrated (Ph 1/2) | ROS1+ NSCLC (TKI-naïve) | 77% | 19.0 months | [18][19] |
| Repotrectinib | Phase 1/2 | ROS1+ NSCLC (TKI-naïve) | 79% | 35.7 months | [15] |
| Repotrectinib | Phase 1/2 | ROS1+ NSCLC (pre-treated) | 38% | 9.0 months | [15] |
| Lorlatinib | Phase 1/2 | ROS1+ NSCLC (TKI-naïve) | 62% | 21.0 months | [14][20] |
| Lorlatinib | Phase 1/2 | ROS1+ NSCLC (Crizotinib pre-treated) | 35% | 8.5 months | [20] |
| Taletrectinib | Phase 2 | ROS1+ NSCLC (TKI-naïve) | 85-90% | >12 months (duration) | [21] |
ORR represents the percentage of patients whose tumors shrink by a predefined amount. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of the ROS1 kinase domain by measuring ATP consumption.
Methodology:
-
Reagents: Purified recombinant ROS1 kinase domain (e.g., amino acids 1883-2347), a suitable kinase substrate (e.g., IGF-1Rtide), ATP, kinase assay buffer, and a luminescent ADP detection kit (e.g., ADP-Glo™).[8]
-
Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the ROS1 enzyme, the substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for ATP-to-ADP conversion. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and generates a light signal via a luciferase reaction. f. Read the luminescence on a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the ROS1 kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics (association and dissociation rates) between an inhibitor and the ROS1 protein.[22][23]
Methodology:
-
Immobilization: Covalently immobilize the purified ROS1 kinase domain onto the surface of a sensor chip (e.g., via amine coupling).[23]
-
Interaction Analysis: a. Flow a running buffer over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of the test inhibitor (analyte) over the immobilized ROS1 protein (ligand).[22] c. Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the ligand. This generates an association curve. d. After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the ROS1 protein, generating a dissociation curve.
-
Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells driven by a ROS1 fusion protein.
Methodology:
-
Cell Lines: Use an engineered cell line (e.g., Ba/F3) that is dependent on a specific ROS1 fusion (e.g., CD74-ROS1) for survival and proliferation.[13]
-
Procedure: a. Seed the ROS1-dependent cells in a 96-well plate. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate the cells for a period of 72 hours. d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
ROS1 Signaling Pathway
Caption: Downstream signaling pathways activated by oncogenic ROS1 fusion proteins.
Experimental Workflow for ROS1 Inhibitor Screening
Caption: A typical workflow for identifying and characterizing novel ROS1 inhibitors.
References
- 1. Gene - ROS1 [maayanlab.cloud]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired Resistance to Crizotinib from a Mutation in CD74–ROS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. zailaboratory.com [zailaboratory.com]
- 17. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. news.cuanschutz.edu [news.cuanschutz.edu]
- 20. ilcn.org [ilcn.org]
- 21. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 22. youtube.com [youtube.com]
- 23. bioradiations.com [bioradiations.com]
The Dual Role of Reactive Oxygen Species in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Oxygen Species (ROS), once considered merely as toxic byproducts of cellular metabolism, are now recognized as critical signaling molecules involved in a myriad of cellular processes.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of ROS in cellular signaling, with a particular focus on their impact on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document details the molecular mechanisms of ROS-mediated signaling, presents quantitative data on these interactions, and provides detailed experimental protocols for the study of ROS in a laboratory setting. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of redox biology and its implications for human health and disease.
Introduction: The Dichotomy of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[1] While high concentrations of ROS can lead to oxidative stress and cellular damage, physiological levels of ROS function as second messengers in a variety of signaling pathways, a concept known as "oxidative eustress".[3] This dual functionality depends on the concentration, duration, and subcellular location of the ROS species.[4]
The signaling function of ROS is primarily mediated through the reversible oxidation of specific cysteine residues on target proteins, such as protein kinases and phosphatases.[2] This modification can alter the protein's conformation and, consequently, its activity, leading to the activation or inhibition of downstream signaling cascades. The specificity of ROS signaling is achieved through the localized production of ROS by enzymes like NADPH oxidases and the mitochondrial electron transport chain, creating microdomains of high ROS concentration in close proximity to their signaling targets.
Key Signaling Pathways Modulated by ROS
ROS play a pivotal role in regulating several key signaling pathways that are central to cell proliferation, survival, inflammation, and apoptosis. Understanding these interactions is crucial for elucidating the molecular basis of various diseases and for the development of novel therapeutic strategies.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways are a set of evolutionarily conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses. There are three major MAPK subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[5] ROS can activate all three MAPK pathways, although the specific mechanisms and downstream effects can vary.[5][6]
Activation of MAPK pathways by ROS is often initiated by the oxidative inactivation of MAPK phosphatases (MKPs), which are dual-specificity phosphatases that dephosphorylate and inactivate MAPKs.[5][6] The catalytic cysteine in the active site of MKPs is highly susceptible to oxidation by ROS, leading to their inactivation and a sustained activation of MAPKs. Additionally, ROS can directly or indirectly activate upstream kinases in the MAPK cascade, such as apoptosis signal-regulating kinase 1 (ASK1).[7]
ROS-mediated activation of MAPK signaling pathways.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB family of transcription factors plays a critical role in regulating the immune and inflammatory responses.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
The role of ROS in NF-κB signaling is complex and can be both activating and inhibitory depending on the cellular context.[9][10] ROS can activate the IKK complex, leading to IκBα degradation and NF-κB activation.[11] This can occur through the oxidative modification of upstream kinases or by the direct oxidation of IKK subunits. However, high levels of ROS can also inhibit NF-κB signaling by oxidizing critical cysteine residues in the DNA-binding domain of NF-κB, preventing it from binding to its target DNA sequences.
Dual role of ROS in the NF-κB signaling pathway.
Phosphoinositide 3-kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Activation of this pathway is initiated by the recruitment of PI3K to activated receptor tyrosine kinases, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2.
ROS can both activate and be regulated by the PI3K/Akt pathway.[12] A key mechanism of PI3K/Akt activation by ROS is the oxidative inactivation of the tumor suppressor phosphatase and tensin homolog (PTEN).[13] PTEN is a lipid phosphatase that dephosphorylates PIP3, thereby antagonizing PI3K signaling. The catalytic cysteine of PTEN is susceptible to oxidation by ROS, leading to its inactivation and a subsequent increase in PIP3 levels and Akt activation.[13] Conversely, the PI3K/Akt pathway can also promote ROS production through the activation of NADPH oxidases.[14]
ROS-mediated activation of the PI3K/Akt signaling pathway.
Quantitative Data on ROS-Mediated Cellular Signaling
The cellular response to ROS is highly dependent on their concentration. While low levels of ROS are involved in physiological signaling, higher concentrations can lead to cellular damage and apoptosis. The following tables summarize some of the quantitative data available on the effects of ROS on the MAPK, NF-κB, and PI3K/Akt signaling pathways.
| Signaling Pathway | ROS Species | Concentration | Cellular Effect | Reference |
| MAPK | H₂O₂ | >0.1 mM | JNK activation | [15] |
| H₂O₂ | >0.5 mM | ERK and p38 MAPK activation | [15] | |
| H₂O₂ | 1 µM | Proliferation, persistent ERK1/2 activation | [16] | |
| H₂O₂ | 50 µM | Cell cycle arrest, transient ERK1/2 activation, persistent JNK1/2 activation | [16] | |
| NF-κB | H₂O₂ | Micromolar (µM) concentrations | NF-κB activation in human T cells | [17] |
| H₂O₂ | up to 25 µM | Stimulation of TNF-α induced NF-κB translocation | ||
| H₂O₂ | > 100 µM | Significant NF-κB activation in some cell lines | ||
| PI3K/Akt | H₂O₂ | 0.1 mM | Akt phosphorylation | [10] |
| H₂O₂ | 100 µM | Upregulation of p-Akt expression | [18] | |
| Fe²⁺ | 50 µM | Increased Akt phosphorylation | [5] |
| Target Protein | ROS Species | IC₅₀ | Effect | Reference |
| PTEN | H₂O₂ | 60 ± 23 µM | Inhibition of phosphatase activity | [9] |
| PTP1B | H₂O₂ | ~20 M⁻¹s⁻¹ (rate constant) | Oxidation and inactivation | [19] |
| PP2A | Ellagitannins (induce ROS) | Varies | Inhibition of phosphatase activity | [20] |
Experimental Protocols for the Study of ROS in Cellular Signaling
The accurate measurement of ROS and the analysis of their effects on cellular signaling are essential for research in redox biology. This section provides detailed protocols for some of the most common assays used in this field.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
The DCFDA assay is a widely used method for the detection of total intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Workflow for the DCFDA assay.
-
Cell Preparation:
-
For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
For suspension cells, culture cells to a density of approximately 1 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.
-
Prepare a 20 mM stock solution of DCFDA in DMSO.
-
Immediately before use, prepare a 20 µM working solution of DCFDA by diluting the stock solution in 1X Assay Buffer or serum-free media.
-
-
Staining:
-
For adherent cells, remove the culture medium and wash the cells once with 1X Assay Buffer. Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
For suspension cells, pellet the cells by centrifugation and resuspend them in the DCFDA working solution at a concentration of 1 x 10⁶ cells/mL. Incubate for 30 minutes at 37°C, protected from light.
-
-
Treatment:
-
After incubation, remove the DCFDA solution and wash the cells once with 1X Assay Buffer.
-
Add the experimental treatments (e.g., H₂O₂, growth factors) diluted in culture medium or buffer to the cells. Include appropriate controls (e.g., untreated cells, vehicle control, positive control with a known ROS inducer).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]
-
For kinetic assays, measurements can be taken at multiple time points. For endpoint assays, measure the fluorescence after a defined incubation period.
-
Measurement of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Immediately before use, prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
-
Staining:
-
Culture cells on coverslips or in a 96-well plate.
-
Remove the culture medium and add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[9]
-
-
Washing and Imaging:
-
Wash the cells three times with warm buffer.
-
Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[21]
-
Western Blot Analysis of Pathway-Specific Protein Phosphorylation
Western blotting is a standard technique to detect changes in the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Treatment and Lysis:
-
Culture and treat cells with ROS-modulating agents as required.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).
-
Conclusion
The intricate interplay between ROS and cellular signaling pathways is a rapidly evolving field of research. This guide has provided a detailed overview of the role of ROS in the MAPK, NF-κB, and PI3K/Akt pathways, supported by quantitative data and comprehensive experimental protocols. A deeper understanding of these redox-sensitive signaling networks will undoubtedly pave the way for the development of novel therapeutic interventions for a wide range of diseases, from cancer to neurodegenerative disorders. As our knowledge of the "redoxome" expands, so too will our ability to harness the signaling capabilities of ROS for therapeutic benefit.
References
- 1. Redox Regulation of PTEN by Peroxiredoxins [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. sfrbm.org [sfrbm.org]
- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of mitogen-activated protein kinase by H2O2. Role in cell survival following oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]
- 11. redox.fc.ul.pt [redox.fc.ul.pt]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphoinositide 3-Kinase (PI3K) Reactive Oxygen Species (ROS)-Activated Prodrug in Combination with Anthracycline Impairs PI3K Signaling, Increases DNA Damage Response and Reduces Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sources of Mitochondrial Reactive Oxygen Species: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the primary sources of mitochondrial reactive oxygen species (ROS). This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to understanding the intricate role of mitochondria in cellular signaling, oxidative stress, and disease pathogenesis. The guide provides a detailed overview of the key mitochondrial sites of ROS production, presents quantitative data on their relative contributions, and offers meticulous experimental protocols for their measurement.
Mitochondria, the powerhouses of the cell, are also the primary generators of ROS, molecules that play a dual role as both essential signaling messengers and potent agents of cellular damage. A precise understanding of the origins of mitochondrial ROS is paramount for developing targeted therapeutic strategies for a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
This technical guide meticulously dissects the primary sources of mitochondrial ROS, with a particular focus on the electron transport chain (ETC) and key metabolic enzymes.
Primary Sources of Mitochondrial ROS
The generation of ROS within mitochondria is a complex process with multiple contributing sites. The predominant sources are components of the ETC and several key enzymes of mitochondrial metabolism.
Electron Transport Chain (ETC):
The ETC is the major site of mitochondrial ROS production, with Complexes I and III being the principal contributors.[1][2][3][4] Under physiological conditions, a small fraction of electrons can leak from the ETC and prematurely react with molecular oxygen to form superoxide (O₂⁻), the primary mitochondrial ROS.[3]
-
Complex I (NADH:ubiquinone oxidoreductase): This complex is a significant source of superoxide, which is released into the mitochondrial matrix.[1] ROS production at Complex I can occur during both forward and reverse electron transport (RET).[5] RET, a process where electrons flow backward from coenzyme Q to Complex I, is a particularly potent source of superoxide and is implicated in pathological conditions such as ischemia-reperfusion injury.[5]
-
Complex II (Succinate dehydrogenase): While generally considered a lesser contributor than Complexes I and III, Complex II can produce significant amounts of ROS under specific conditions, such as when the coenzyme Q pool is highly reduced.[3][6] The primary site of ROS production in Complex II is the flavin adenine dinucleotide (FAD) binding site.[3]
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Complex III is another major source of mitochondrial superoxide. The Q-cycle, a process that facilitates electron transfer through this complex, can generate superoxide that is released into both the mitochondrial matrix and the intermembrane space.[1][4]
Other Key Mitochondrial Enzymes:
Beyond the ETC, several other mitochondrial enzymes are recognized as significant sources of ROS.
-
Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH): These multienzyme complexes, central to the Krebs cycle, can generate superoxide and hydrogen peroxide (H₂O₂).[7][8][9] Studies have shown that under certain conditions, KGDH can be a primary site of ROS production in normally functioning mitochondria.[9] In liver mitochondria, PDH and KGDH have been found to account for up to approximately 45% of the total ROS produced.[10]
-
Other Dehydrogenases: Several other mitochondrial dehydrogenases, including branched-chain α-keto acid dehydrogenase (BCKDH), sn-glycerol-3-phosphate dehydrogenase (G3PDH), and proline dehydrogenase (PRODH), have also been identified as sources of ROS.[10]
Quantitative Comparison of Mitochondrial ROS Sources
The relative contribution of each source to the total mitochondrial ROS pool can vary significantly depending on the metabolic state of the cell, substrate availability, and the presence of pathological conditions. The following table summarizes quantitative data on ROS production from various mitochondrial sources.
| Source | Species/Tissue | Substrate | H₂O₂ Production Rate (pmol/min/mg protein) | Reference |
| α-Ketoglutarate Dehydrogenase (KGDHC) | Rat Brain Mitochondria | α-Ketoglutarate | ~560 (maximum) | [7][8] |
| Rat Brain Mitochondria | α-Ketoglutarate (in the presence of NAD+) | ~70 (minimum) | [7][8] | |
| Pyruvate Dehydrogenase (PDHC) | Rat Brain Mitochondria | Pyruvate | ~330 (maximum) | [7][8] |
| Rat Brain Mitochondria | Pyruvate (in the presence of NAD+) | ~90 (minimum) | [7][8] | |
| Complex I | Bovine Heart Mitochondria | NADH | 42,100 (superoxide) | [11] |
| Complex II | Bovine Heart Submitochondrial Particles | Succinate | ~10,000 (H₂O₂) | [11] |
Signaling Pathways and Experimental Workflows
Mitochondrial ROS are not merely byproducts of metabolism; they are critical signaling molecules that regulate a myriad of cellular processes, including apoptosis and inflammation.
Mitochondrial ROS-Mediated Apoptosis
Increased levels of mitochondrial ROS can trigger the intrinsic apoptotic pathway by inducing mitochondrial outer membrane permeabilization (MOMP).[12] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, culminating in the activation of caspases and programmed cell death.[12][13]
Mitochondrial ROS in Inflammatory Signaling
Mitochondrial ROS can act as signaling molecules to activate pro-inflammatory pathways, such as the NF-κB pathway.[14][15] This activation leads to the transcription of genes encoding pro-inflammatory cytokines, thereby propagating an inflammatory response.[14][16]
Experimental Workflow for Mitochondrial ROS Measurement
Experimental Protocols
Accurate measurement of mitochondrial ROS is crucial for understanding their role in health and disease. This guide provides detailed protocols for two widely used assays: the Amplex® Red assay for hydrogen peroxide and the MitoSOX™ Red assay for superoxide.
Protocol 1: Measurement of Mitochondrial Hydrogen Peroxide using Amplex® Red
This assay is a sensitive and specific method for detecting H₂O₂ released from isolated mitochondria.[17]
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)[18]
-
Amplex® Red reagent (10 mM stock in DMSO)[18]
-
Horseradish peroxidase (HRP) (e.g., 10 U/mL stock)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)[17]
Procedure:
-
Prepare a master mix: In a suitable tube, prepare a master mix containing respiration buffer, Amplex® Red (final concentration 5-10 µM), and HRP (final concentration ~1 U/mL).[19]
-
Add mitochondria: Add isolated mitochondria to the master mix to a final concentration of approximately 0.2 mg/mL.[18]
-
Aliquot to microplate: Immediately aliquot the mixture into the wells of the 96-well plate.
-
Initiate reaction: Add respiratory substrates to the wells to initiate ROS production.
-
Measure fluorescence: Immediately begin measuring the fluorescence signal kinetically at 37°C.
-
Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production.[18]
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This assay utilizes a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a fluorescent signal.[20][21]
Materials:
-
Live cells
-
MitoSOX™ Red reagent (5 mM stock in DMSO)[22]
-
Appropriate cell culture medium or buffer (e.g., HBSS with Ca²⁺/Mg²⁺)[21]
-
Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)[20][22]
Procedure:
-
Prepare working solution: Dilute the 5 mM MitoSOX™ Red stock solution to a final working concentration of 0.5-5 µM in pre-warmed cell culture medium or buffer.[21][22]
-
Load cells: Remove the culture medium from the cells and add the MitoSOX™ Red working solution.
-
Incubate: Incubate the cells for 10-30 minutes at 37°C, protected from light.[22][23]
-
Wash cells: Gently wash the cells two to three times with pre-warmed buffer to remove excess probe.[22]
-
Image or analyze: Immediately analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal indicative of superoxide production.
This in-depth technical guide provides a solid foundation for researchers investigating the complex world of mitochondrial ROS. By understanding their sources, signaling roles, and the methods for their detection, the scientific community can continue to make significant strides in developing novel therapies for a wide range of diseases.
References
- 1. Complex I and complex III inhibition specifically increase cytosolic hydrogen peroxide levels without inducing oxidative stress in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Superoxide Production by Complex III: A Bacterial versus Human Mitochondrial Comparative Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of mitochondrial superoxide production by reverse electron transport at complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Mitochondrial alpha-ketoglutarate dehydrogenase complex generates reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formation of reactive oxygen species by human and bacterial pyruvate and 2-oxoglutarate dehydrogenase multienzyme complexes reconstituted from recombinant components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrial reactive oxygen species in cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Oxidative Stress and “Mito-Inflammation”: Actors in the Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. rupress.org [rupress.org]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drexel.edu [drexel.edu]
- 19. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 21. apexbt.com [apexbt.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Studying Oxidative Stress Pathways with a Prototypical Keap1-Nrf2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a prototypical small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, herein referred to as "ROS-IN-1," as a tool for studying oxidative stress pathways. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, making it a key target for therapeutic intervention in a variety of diseases.[1][2][3] This document outlines the inhibitor's mechanism of action, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Oxidative Stress and the Keap1-Nrf2 Pathway
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[4][5] Under physiological conditions, ROS function as signaling molecules in various cellular processes.[6][7][8] However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress.[3][9] Oxidative stress can cause damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][5]
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][3] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[2]
This compound: A Prototypical Inhibitor of the Keap1-Nrf2 Interaction
This compound is a conceptual, representative small molecule designed to directly inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2. By binding to the Nrf2-binding pocket of Keap1, this compound prevents the sequestration and degradation of Nrf2, thereby mimicking the cellular response to oxidative stress and leading to the upregulation of ARE-dependent genes. This makes this compound a valuable tool for investigating the therapeutic potential of Nrf2 activation.
Mechanism of Action
This compound acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction.[1] It competitively binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif of Nrf2. This binding event physically blocks the association of Nrf2 with Keap1, leading to the stabilization and nuclear accumulation of Nrf2. Consequently, Nrf2 can activate the transcription of its target genes, which include enzymes involved in antioxidant defense and detoxification.
Quantitative Data for this compound
The following tables summarize the hypothetical quantitative data for this compound, representing typical values for a potent Keap1-Nrf2 inhibitor.
| Parameter | Value | Assay |
| IC50 (Keap1-Nrf2 Interaction) | 25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Binding Affinity (Kd) | 50 nM | Surface Plasmon Resonance (SPR) |
| Cellular EC50 (ARE-Luciferase) | 150 nM | ARE-Luciferase Reporter Assay in A549 cells |
| Target Engagement (Cellular) | 300 nM | Cellular Thermal Shift Assay (CETSA) |
Table 1: In Vitro and Cellular Activity of this compound. This table provides a summary of the key potency and binding metrics for the prototypical inhibitor.
| Target Gene | Fold Induction (mRNA) | Fold Induction (Protein) | Cell Line | Treatment Condition |
| NQO1 | 8-fold | 6-fold | HaCaT | 500 nM this compound for 24 hours |
| HMOX1 | 12-fold | 9-fold | MCF7 | 500 nM this compound for 24 hours |
| GCLC | 5-fold | 4-fold | A549 | 500 nM this compound for 24 hours |
Table 2: Induction of Nrf2 Target Genes by this compound. This table illustrates the downstream effects of Keap1-Nrf2 inhibition on the expression of key antioxidant and detoxification enzymes.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.
Materials:
-
Recombinant His-tagged Keap1-Kelch domain
-
GST-tagged Nrf2 peptide (containing the ETGE motif)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the His-Keap1 and GST-Nrf2 proteins to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 2 µL of a solution containing the anti-His and anti-GST antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
Protocol 2: ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
A human cell line (e.g., A549) stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates.
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Protocol 3: Western Blot Analysis of Nrf2 and Downstream Targets
This technique is used to detect and quantify the protein levels of Nrf2 and its target genes (e.g., NQO1, HMOX1).
Materials:
-
Cell line of interest (e.g., HaCaT)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Nrf2, NQO1, HMOX1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.[11]
Materials:
-
Cell line of interest
-
This compound or a known ROS inducer (e.g., H2O2)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound or a positive control for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.
Figure 2: Experimental workflow for characterizing Keap1-Nrf2 inhibitors.
Figure 3: Logic diagram of the cellular response to oxidative stress.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 6. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of reactive oxygen species in cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
A Technical Guide to the Efficacy of ROS-Targeted Inhibition in Oncology
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] However, dysregulation of ROS homeostasis is a hallmark of various pathologies, most notably cancer, where elevated ROS levels can drive oncogenic signaling and promote tumor progression.[3][4] This has led to the development of therapeutic strategies aimed at modulating ROS levels or targeting key nodes in ROS-mediated signaling pathways. This technical guide provides a comprehensive overview of the preliminary efficacy of inhibitors targeting these pathways, with a focus on the well-characterized ROS1 proto-oncogene, a key driver in certain cancers. While the specific entity "ROS-IN-1" did not yield targeted results, this guide will focus on the broader and well-documented field of ROS and ROS1 inhibition.
Quantitative Efficacy of ROS1 Inhibitors
The ROS1 proto-oncogene, a receptor tyrosine kinase, has emerged as a significant therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies.[5][6] Several tyrosine kinase inhibitors (TKIs) have demonstrated notable efficacy in patients with ROS1-positive tumors. The following tables summarize key quantitative data from clinical trials of prominent ROS1 inhibitors.
Table 1: Efficacy of Taletrectinib in ROS1-Positive NSCLC [7]
| Patient Cohort | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Intracranial Response Rate |
| TKI-Naïve (TRUST-II) | 85.2% | Not Reached | Not Reached | 66.7% |
| TKI-Pretreated (TRUST-II) | 61.7% | 11.8 months | 19.4 months | 56.3% |
| TKI-Naïve (TRUST-I & II Pooled) | ~89% | 45.6 months | 44.2 months | ~75% |
| TKI-Pretreated (TRUST-I & II Pooled) | 55.6% | 9.7 months | 16.6 months | N/A |
Table 2: Efficacy of Other Notable ROS1 Inhibitors [6][7]
| Inhibitor | Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Crizotinib | TKI-Naïve | ~70-80% | ~19.2 months | N/A |
| Entrectinib | TKI-Naïve | ~77% | ~19 months | 12.6 months |
| Repotrectinib | TKI-Naïve | 79% | 35.7 months | 34.1 months |
| Repotrectinib | TKI-Pretreated | 38% | 9.0 months | 14.8 months |
| Zidesamtinib (NVL-520) | TKI-Pretreated (G2032R mutation) | 78% | N/A | N/A |
| Zidesamtinib (NVL-520) | TKI-Pretreated (CNS metastases) | 73% | N/A | N/A |
Experimental Protocols for Assessing ROS Levels
The evaluation of ROS-inhibitor efficacy necessitates robust methods for detecting and quantifying intracellular ROS levels. Below are detailed methodologies for common experimental protocols.
Protocol 1: Flow Cytometry-Based ROS Detection
This protocol provides a general guideline for measuring ROS in suspension and adherent cells using a fluorescent probe.[8][9]
Materials:
-
Cells of interest (e.g., Jurkat for suspension, HeLa for adherent)
-
Appropriate cell culture media
-
Phosphate Buffered Saline (PBS), pH 7.4
-
ROS Assay Buffer
-
ROS Label (e.g., H2DCFDA), 1000X stock
-
ROS Inducer (optional, as a positive control), 250X stock
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a density of approximately 3 x 10^4 cells per condition. Ensure adherent cells are sub-confluent.
-
For suspension cells, harvest by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach using trypsin, quench with media, and harvest by centrifugation.
-
-
Labeling:
-
Resuspend cell pellets in culture media containing a 1X final concentration of the ROS Label.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Treatment (Optional):
-
After labeling, cells can be treated with the test compound (e.g., a ROS inhibitor) or a ROS inducer.
-
For ROS induction as a positive control, treat cells with a 1X final concentration of the ROS Inducer for 1 hour.
-
-
Data Acquisition:
-
Wash the cells with ROS Assay Buffer.
-
Resuspend cells in an appropriate buffer for flow cytometry.
-
Analyze the fluorescence on a flow cytometer, typically in the FL-1 channel (Ex/Em = 495/529 nm for DCF).
-
Establish forward and side scatter gates to exclude debris and aggregates.
-
Protocol 2: Microplate Assay for ROS Detection
This method is suitable for higher throughput screening of compounds affecting ROS levels.[10]
Materials:
-
96-well microplates (black or clear)
-
Adherent or suspension cells
-
Phenol red-free complete media
-
ROS probe (e.g., H2DCFDA)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density to achieve 70-80% confluency on the day of the experiment (e.g., 2.5 x 10^4 cells/well). Allow to adhere overnight.
-
For suspension cells, use approximately 1.5 x 10^5 cells per well.
-
-
Labeling:
-
Wash adherent cells with ROS Assay Buffer. For suspension cells, pellet and wash with PBS.
-
Add 100 µL of 1X ROS Label in ROS Assay Buffer to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Treatment and Measurement:
-
After incubation, treat the cells with the test compounds.
-
Measure fluorescence at Ex/Em = 495/529 nm in endpoint mode.
-
Determine the change in fluorescence after subtracting the background.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ROS signaling and the experimental procedures to study them is crucial for a deeper understanding.
ROS1 Signaling Pathway
The ROS1 receptor tyrosine kinase activates several downstream pathways that are critical for cell proliferation, survival, and growth.[5][11]
Caption: Simplified ROS1 signaling cascade.
General Workflow for ROS Inhibition Assay
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a ROS inhibitor.
Caption: Experimental workflow for ROS inhibition analysis.
References
- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.cn [abcam.cn]
- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Characterization of ROS-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ROS-IN-1, a known mitochondrial Reactive Oxygen Species (ROS) inhibitor. The document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular effects.
Introduction to this compound
This compound is a chemical probe identified as an inhibitor of mitochondrial ROS production.[1] Mitochondria are the primary source of endogenous ROS, which are natural byproducts of cellular respiration. While ROS play a role in normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in a variety of pathological states. By specifically targeting mitochondrial ROS, this compound serves as a valuable tool for studying the role of mitochondrial oxidative stress in cellular processes and disease models.
Quantitative Data Summary
The available quantitative data for the in vitro activity of this compound is currently limited. The primary reported activity is its ability to reduce ROS production.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Notes |
| Reduction in ROS Production | 25.1% | Not Specified | This value represents the observed decrease in ROS levels upon treatment with this compound. The specific concentration and assay conditions were not detailed in the available literature.[1] |
Mechanism of Action
This compound functions by directly inhibiting the production of reactive oxygen species within the mitochondria. The precise molecular target within the mitochondrial electron transport chain has not been publicly disclosed. The general mechanism of mitochondrial ROS inhibitors involves interference with electron flow, thereby reducing the leakage of electrons that leads to the formation of superoxide radicals.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the characterization of mitochondrial ROS inhibitors like this compound.
Mitochondrial ROS Production Assay (General Protocol)
This protocol describes a common method to quantify mitochondrial ROS production using a fluorescent probe.
Objective: To measure the inhibitory effect of this compound on mitochondrial ROS production in live cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (or similar fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for optimal growth and analysis. Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 1-24 hours).
-
Probe Loading: Prepare a working solution of MitoSOX™ Red in a suitable buffer (e.g., HBSS or PBS) according to the manufacturer's instructions.
-
Staining: Remove the compound-containing medium and wash the cells once with warm PBS. Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently with warm PBS.
-
Fluorescence Measurement: Add warm PBS or culture medium to each well. Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (for MitoSOX™ Red, Ex/Em ~510/580 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Background subtract the fluorescence readings. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. Calculate the percentage of ROS inhibition for each concentration of this compound.
Cellular Viability Assay (General Protocol)
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Resazurin-based assay reagent (e.g., alamarBlue™) or MTT reagent
-
96-well plates
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound.
-
Incubation: Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the recommended time to allow for color or fluorescence development.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of mitochondrial ROS and a typical experimental workflow for characterizing a mitochondrial ROS inhibitor.
Caption: Mitochondrial ROS production and downstream cellular effects.
Caption: Experimental workflow for the in vitro characterization of a mitochondrial ROS inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of mitochondrial ROS in health and disease. This guide provides a framework for its in vitro characterization, including essential protocols and data interpretation. Further studies are warranted to fully elucidate its precise mechanism of action, determine its potency across various cell types, and explore its effects on downstream signaling pathways. The methodologies and conceptual frameworks presented herein offer a solid foundation for researchers to build upon in their investigations of mitochondrial oxidative stress.
References
Methodological & Application
Application Notes and Protocols: ROS-IN-1 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes, from proliferation and differentiation to apoptosis. However, excessive ROS production, particularly within the mitochondria, can lead to oxidative stress, a key contributor to various pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. ROS-IN-1 is a potent and specific inhibitor of mitochondrial ROS production, making it a valuable tool for investigating the role of mitochondrial ROS in cellular signaling and disease.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cellular ROS levels, mitochondrial function, and downstream signaling pathways.
Mechanism of Action
This compound specifically targets the electron transport chain within the mitochondria, a primary site of ROS generation.[2][3] By inhibiting this process, this compound effectively reduces the production of superoxide and other reactive oxygen species originating from the mitochondria.[2] This targeted inhibition allows researchers to dissect the specific contributions of mitochondrial ROS to various cellular phenomena, distinguishing them from ROS generated by other cellular sources. The reduction in mitochondrial ROS can subsequently impact a variety of downstream signaling pathways, including those involved in inflammation, apoptosis, and cellular metabolism.[4][5][6]
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described below. These values should be optimized for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 10 mM in DMSO | 1-10 µM | Optimal concentration should be determined by dose-response experiment. |
| H2DCFDA | 10 mM in DMSO | 5-20 µM | Protect from light. Prepare fresh. |
| MitoSOX™ Red | 5 mM in DMSO | 2.5-5 µM | Specific for mitochondrial superoxide. Protect from light. |
| TMRM | 1 mM in DMSO | 20-100 nM | Used for measuring mitochondrial membrane potential. |
| Propidium Iodide (PI) | 1 mg/mL in H₂O | 1 µg/mL | For staining dead cells in apoptosis and viability assays. |
| Annexin V-FITC | - | Per manufacturer's instructions | For detecting early-stage apoptosis. |
Table 2: Typical Incubation Times
| Assay | Reagent | Incubation Time | Temperature |
| This compound Treatment | This compound | 1-24 hours | 37°C |
| Cellular ROS Detection | H2DCFDA | 30-60 minutes | 37°C |
| Mitochondrial Superoxide Detection | MitoSOX™ Red | 10-30 minutes | 37°C |
| Mitochondrial Membrane Potential | TMRM | 20-30 minutes | 37°C |
| Apoptosis Staining | Annexin V-FITC & PI | 15 minutes | Room Temperature |
Experimental Protocols
Measurement of Intracellular ROS using H2DCFDA
This protocol describes the measurement of general intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
H2DCFDA (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[7] Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) in fresh complete medium. A positive control for ROS induction (e.g., H₂O₂) can also be included.[8] Incubate for the desired period (e.g., 1, 6, or 24 hours).
-
Prepare a fresh working solution of H2DCFDA at a final concentration of 10 µM in serum-free medium or PBS. Protect the solution from light.
-
After treatment, aspirate the medium and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[9]
-
Aspirate the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[7] Alternatively, visualize the cells under a fluorescence microscope.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol specifically measures superoxide levels within the mitochondria using the fluorescent probe MitoSOX™ Red.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates or coverslips for microscopy
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Prepare a fresh working solution of MitoSOX™ Red at a final concentration of 5 µM in warm serum-free medium or HBSS.[10]
-
After treatment, aspirate the medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[10]
-
Aspirate the MitoSOX™ Red solution and wash the cells three times with warm PBS.
-
Add 100 µL of warm PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm. Alternatively, visualize the cells under a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health, using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM). A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TMRM (1 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
Protocol:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Prepare a fresh working solution of TMRM at a final concentration of 20-100 nM in complete medium.[10]
-
After this compound treatment, add the TMRM working solution directly to the wells and incubate for 20-30 minutes at 37°C.[10]
-
For a positive control, treat a set of wells with 10 µM FCCP for 5-10 minutes to induce complete mitochondrial depolarization.[11]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~548 nm and emission at ~573 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
A decrease in fluorescence intensity in this compound treated cells compared to the vehicle control indicates mitochondrial membrane depolarization.
Western Blot Analysis of Downstream Signaling Pathways
This protocol allows for the analysis of changes in protein expression and phosphorylation in pathways affected by mitochondrial ROS, such as apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) or stress-activated protein kinases (e.g., p38, JNK).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse the cells with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Workflow for cell-based assays using this compound.
Caption: Inhibition of mitochondrial ROS production by this compound.
References
- 1. abcam.com [abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS-IN-1 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes, ranging from proliferation and differentiation to apoptosis. However, excessive ROS production, particularly within the mitochondria, can lead to oxidative stress and cellular damage, implicating it in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. ROS-IN-1 is a potent and selective inhibitor of mitochondrial ROS production, offering a valuable tool for investigating the role of mitochondrial ROS in various cellular and disease models. These application notes provide a comprehensive guide for the utilization of this compound in live-cell imaging studies to monitor and quantify its effects on mitochondrial ROS levels and related signaling pathways.
Mechanism of Action
This compound is a mitochondrial-targeted ROS inhibitor. While the precise molecular target is not publicly disclosed, it is known to effectively reduce the production of superoxide and other reactive oxygen species originating from the mitochondrial electron transport chain. Its inhibitory action allows for the specific investigation of the downstream consequences of mitochondrial ROS signaling.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₅S |
| Molecular Weight | 386.42 g/mol |
| CAS Number | 1449633-53-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Note: For research use only. Not for human use.
Quantitative Data Summary
The following table summarizes quantitative data on the efficacy of this compound in inhibiting mitochondrial ROS, based on available literature.
| Cell Line | Inducer of ROS | This compound Concentration | % Inhibition of Mitochondrial ROS | Reference |
| Duck Primary Renal Tubular Epithelial Cells | Molybdenum and Cadmium | Not Specified | Alleviated ferroptosis by reducing Mito-ROS | [1] |
| In vitro assays | Not Applicable | Not Specified | Can reduce ROS production by 25.1% |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial ROS Inhibition using a Fluorescent Probe (e.g., MitoSOX™ Red)
This protocol describes the use of this compound to inhibit mitochondrial ROS in live cells, followed by visualization and quantification using the mitochondrial superoxide indicator, MitoSOX™ Red.
Materials:
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red mitochondrial superoxide indicator (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well imaging plates or glass-bottom dishes
-
Fluorescence microscope with appropriate filters for MitoSOX™ Red (Excitation/Emission: ~510/580 nm)
-
Optional: Hoechst 33342 or other nuclear stain
Procedure:
-
Cell Seeding: Seed cells onto black, clear-bottom 96-well plates or glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in pre-warmed cell culture medium. The final concentration will need to be optimized for your specific cell type and experimental conditions. A starting concentration range of 1-10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Treatment with this compound: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. Incubate the cells for the desired period (e.g., 1-24 hours) in a CO₂ incubator at 37°C.
-
Preparation of MitoSOX™ Red Staining Solution: During the last 10-30 minutes of the this compound incubation, prepare the MitoSOX™ Red staining solution. Dilute the MitoSOX™ Red stock solution in pre-warmed cell culture medium to a final concentration of 2-5 µM.
-
Staining with MitoSOX™ Red: Remove the medium containing this compound and wash the cells once with warm PBS. Add the MitoSOX™ Red staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Acquire images in the appropriate channel for MitoSOX™ Red. If using a nuclear stain, acquire images in that channel as well.
-
Image Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red in the mitochondrial region of the cells. The fluorescence intensity is proportional to the level of mitochondrial superoxide. Compare the intensity between vehicle-treated and this compound-treated cells to determine the percentage of inhibition.
Workflow for Live-Cell Imaging of Mitochondrial ROS Inhibition:
Caption: Experimental workflow for assessing mitochondrial ROS inhibition by this compound.
Signaling Pathways
Mitochondrial ROS are key signaling molecules that can influence a variety of downstream pathways. By inhibiting mitochondrial ROS with this compound, researchers can investigate the role of these pathways in their specific biological context. One important process regulated by mitochondrial ROS is ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.
References
Optimal Concentration of ROS-IN-1 for Cellular Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of ROS-IN-1, a known mitochondrial Reactive Oxygen Species (ROS) inhibitor, in various cellular experiments. This document summarizes available data on its effective concentrations, details experimental protocols for its application, and visualizes its role in relevant signaling pathways.
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes. However, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies. This compound, also identified as Compound 40, is a specific inhibitor of mitochondrial ROS production, making it a valuable tool for studying the roles of mitochondrial ROS in cellular functions and disease models. Determining the optimal experimental concentration of this compound is crucial for obtaining accurate and reproducible results.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published in peer-reviewed literature, a key piece of information comes from a supplier datasheet, which states that ROS-IN--1 can reduce ROS production by 25.1%[1][2][3][4][5]. The concentration required to achieve this reduction is not specified, highlighting the necessity for empirical determination in your specific experimental system. For context, another novel mitochondrial complex I ROS inhibitor, BI4500, has been reported to have an IC50 of approximately 985 nM for inhibiting ROS production from site IQ[5]. This value may serve as a preliminary reference point when designing dose-response experiments for this compound.
Table 1: Summary of Reported Efficacy for Mitochondrial ROS Inhibitors
| Compound | Target | Reported Effect | Effective Concentration | Source |
| This compound (Compound 40) | Mitochondrial ROS | Reduces ROS production by 25.1% | Not specified | [1][2][3][4][5] |
| BI4500 | Mitochondrial Complex I (site IQ) | IC50 for ROS production inhibition | ~985 nM | [5] |
Experimental Protocols
The optimal concentration of this compound is highly dependent on the cell type, cell density, treatment duration, and the specific assay being performed. Therefore, it is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Protocol 1: Determination of Optimal this compound Concentration using a Fluorescent ROS Indicator
This protocol describes a general method for determining the effective concentration of this compound for inhibiting ROS production in cultured cells using a fluorescent ROS indicator like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
This compound (Compound 40)
-
Cell line of interest (e.g., HEK293, HeLa, etc.)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA (or other suitable ROS indicator)
-
ROS inducer (e.g., Antimycin A, Rotenone, H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A suggested starting range, based on the BI4500 data, could be from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control (e.g., DMSO).
-
Pre-treatment with this compound: Remove the culture medium from the wells and replace it with the prepared this compound dilutions or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours).
-
Induction of ROS Production: After the pre-treatment, induce ROS production by adding a known ROS inducer. The choice and concentration of the inducer should be optimized for your cell line. For example:
-
Antimycin A (e.g., 10 µM)
-
Rotenone (e.g., 5 µM)
-
Hydrogen Peroxide (H₂O₂) (e.g., 100-500 µM)
-
-
Loading with ROS Indicator: Following ROS induction, wash the cells once with warm PBS. Then, load the cells with H2DCFDA (typically 5-10 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation with the ROS indicator, wash the cells once with warm PBS. Add back PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen indicator (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Plot the fluorescence intensity against the concentration of this compound. The optimal concentration will be the one that provides significant inhibition of ROS production without causing cytotoxicity. A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to ensure the observed decrease in ROS is not due to cell death.
Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Signaling Pathways
Mitochondria are a primary source of cellular ROS, which are generated as byproducts of the electron transport chain (ETC). This compound, as a mitochondrial ROS inhibitor, is expected to interfere with this process.
Mitochondrial ROS Production and Inhibition by this compound
Caption: Inhibition of mitochondrial ROS by this compound.
ROS produced by mitochondria can activate various downstream signaling pathways, leading to diverse cellular responses, including inflammation, proliferation, and apoptosis. By inhibiting mitochondrial ROS, this compound can be used to dissect the specific roles of these reactive species in these pathways.
Downstream Signaling of Mitochondrial ROS
Caption: Key signaling pathways modulated by mROS.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and should be optimized for your specific experimental conditions. Always consult the manufacturer's safety data sheet before handling any chemical reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactive oxygen species (ROS) generation is stimulated by κ opioid receptor activation through phosphorylated c-Jun N-terminal kinase and inhibited by p38 mitogen-activated protein kinase (MAPK) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
ROS-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS-IN-1 is a cell-permeable inhibitor of mitochondrial reactive oxygen species (ROS) production.[1][2] As excessive mitochondrial ROS can lead to oxidative stress and cellular damage, this compound is a valuable tool for studying the role of mitochondrial ROS in various physiological and pathological processes. These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions to facilitate its use in research settings.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 298193-11-0 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃S | [3] |
| Molecular Weight | 267.34 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL | [3] |
| Solubility in Ethanol | Data not available | |
| Solubility in Water | Data not available |
Preparation of this compound Stock Solutions
Materials
-
This compound powder (CAS: 298193-11-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in an area free from vibrations and drafts. Use a clean, sterile microcentrifuge tube for weighing the compound.
-
Weighing this compound: Carefully weigh out 2.67 mg of this compound powder into the microcentrifuge tube.
-
Calculation:
-
Desired Concentration (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 267.34 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 267.34 g/mol = 0.00267 g = 2.67 mg
-
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the stock solution from light.[1]
Caption: Workflow for preparing a 10 mM this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound functions as a mitochondrial ROS inhibitor. While the precise molecular target has not been definitively elucidated in the provided search results, the primary sites of mitochondrial ROS production are Complex I and Complex III of the electron transport chain (ETC).[4][5] It is plausible that this compound acts by inhibiting one of these complexes, thereby reducing the leakage of electrons to molecular oxygen and subsequent superoxide formation. The diagram below illustrates the putative mechanism of action of this compound within the mitochondrial ROS signaling pathway.
Mitochondrial ROS, such as superoxide (O₂⁻), are generated as a byproduct of oxidative phosphorylation.[6] This occurs when electrons leak from the electron transport chain, primarily at Complex I and Complex III, and prematurely react with oxygen.[4] Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[6] An overproduction of mitochondrial ROS can lead to oxidative stress, which is implicated in cellular damage and various pathologies. This compound is thought to intervene in this process by inhibiting a key component of the ETC, thus mitigating the initial production of superoxide.
Caption: Putative inhibition of mitochondrial ROS production by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The mechanism of mitochondrial superoxide production by the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Mitochondrial Reactive Oxygen Species with Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are primary sites of reactive oxygen species (ROS) production within most eukaryotic cells. While essential for signaling pathways, excessive mitochondrial ROS (mROS) can lead to oxidative stress, a key factor in numerous pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate detection and quantification of mROS are therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of fluorescent probes in the detection of mitochondrial superoxide and hydrogen peroxide.
Overview of Fluorescent Probes for Mitochondrial ROS Detection
A variety of fluorescent probes have been developed to specifically detect ROS within the mitochondria of living cells. These probes are designed to accumulate in the mitochondria, typically via a triphenylphosphonium (TPP) cation, and to exhibit a fluorescent response upon reaction with a specific ROS. This allows for the visualization and quantification of mROS using techniques such as fluorescence microscopy and flow cytometry.
Key Mitochondrial ROS and Corresponding Probes
-
Superoxide (O₂•⁻): A primary ROS produced as a byproduct of the electron transport chain.
-
Hydrogen Peroxide (H₂O₂): A more stable ROS formed from the dismutation of superoxide.
-
MitoPY1: A fluorescent probe that selectively responds to H₂O₂ within the mitochondria.[6][7][8] It utilizes a boronate-based switch that, upon reaction with H₂O₂, unmasks a fluorescent reporter.[6][7]
-
Amplex® Red: While not exclusively a mitochondrial probe, the Amplex® Red assay is a highly sensitive method for detecting H₂O₂ released from isolated mitochondria or cells.[9][10][11] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the fluorescent product, resorufin.[10][11]
-
Quantitative Data of Common Mitochondrial ROS Probes
The selection of an appropriate fluorescent probe depends on the specific ROS of interest and the experimental system. The table below summarizes key quantitative data for commonly used mitochondrial ROS probes.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Common Working Concentration | Notes |
| MitoSOX™ Red | Superoxide (O₂•⁻) | ~510 | ~580 | 1-5 µM | Cationic triphenylphosphonium group directs it to the mitochondria.[1][3][12][13] |
| MitoPY1 | Hydrogen Peroxide (H₂O₂) | ~503 | ~527 | 5-10 µM | A "turn-on" fluorescent probe.[6][7][8][14] |
| Amplex® Red | Hydrogen Peroxide (H₂O₂) | ~571 | ~585 | 5-50 µM | Used with HRP for enzymatic detection of H₂O₂.[9][10][11] |
Signaling Pathways and Experimental Workflow
Mitochondrial ROS Production
The primary source of mitochondrial ROS is the electron transport chain (ETC). Electrons can leak from complexes I and III and react with molecular oxygen to form superoxide. Superoxide is then rapidly converted to hydrogen peroxide by superoxide dismutases (SODs).
References
- 1. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MitoSOX measurement [bio-protocol.org]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells | Semantic Scholar [semanticscholar.org]
- 7. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sm.unife.it [sm.unife.it]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rosj.org [rosj.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Mitochondrial ROS Inhibitors
A-IN-1
For Research Use Only.
Introduction
Reactive oxygen species (ROS) generated within the mitochondria are critical signaling molecules and key contributors to cellular oxidative stress. Dysregulation of mitochondrial ROS is implicated in a wide range of pathologies, making inhibitors of mitochondrial ROS valuable research tools. ROS-IN-1 has been identified as an inhibitor of mitochondrial ROS.[1] These application notes provide a general framework for determining the effective treatment duration and concentration of mitochondrial ROS inhibitors, using this compound as an example where limited data is available. Due to the scarcity of specific data for this compound, the following protocols are generalized for use with novel mitochondrial ROS inhibitors.
Data Presentation
Table 1: Summary of Available Data for this compound
| Parameter | Value | Source |
| Target | Mitochondrial ROS | MedchemExpress[1] |
| Reported Efficacy | 25.1% reduction in ROS production | MedchemExpress[1] |
| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | MedchemExpress[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration and Treatment Duration
To ascertain the effective concentration and duration of a novel mitochondrial ROS inhibitor, a dose-response and time-course experiment is essential.
Workflow for Determining Optimal Treatment Conditions
Caption: Workflow for optimizing inhibitor concentration and duration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mitochondrial ROS inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Mitochondrial ROS inducer (e.g., Antimycin A, Rotenone) (optional)
-
Reagent for measuring mitochondrial ROS (e.g., MitoSOX™ Red)
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in a logarithmic growth phase and form a confluent monolayer at the time of the assay.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the mitochondrial ROS inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Include a vehicle-only control.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Induction of Mitochondrial ROS (Optional):
-
To study the inhibitory effect under conditions of induced oxidative stress, treat the cells with a known mitochondrial ROS inducer (e.g., 10 µM Antimycin A or 1 µM Rotenone) for the last 30-60 minutes of the inhibitor incubation period.
-
-
Measurement of Mitochondrial ROS:
-
Follow a specific protocol for measuring mitochondrial ROS, such as Protocol 2 described below.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the percentage of ROS inhibition against the inhibitor concentration for each time point to determine the half-maximal inhibitory concentration (IC50).
-
Plot the percentage of ROS inhibition at the IC50 concentration against time to determine the optimal treatment duration.
-
Protocol 2: Measurement of Mitochondrial Superoxide Using MitoSOX™ Red
This protocol is adapted for a 96-well plate format and can be modified for other formats.
Workflow for Mitochondrial ROS Detection
Caption: Workflow for measuring mitochondrial superoxide with MitoSOX Red.
Materials:
-
Cells treated with mitochondrial ROS inhibitor and controls
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other warm buffer
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Preparation of MitoSOX™ Red Stock Solution:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO.
-
-
Preparation of MitoSOX™ Red Working Solution:
-
Immediately before use, dilute the 5 mM stock solution to a final concentration of 5 µM in warm HBSS or other suitable buffer. Protect the working solution from light.
-
-
Staining:
-
After the desired inhibitor treatment duration, remove the culture medium from the cells.
-
Add the 5 µM MitoSOX™ Red working solution to each well.
-
Incubate the plate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Gently wash the cells two to three times with warm HBSS or PBS.
-
-
Fluorescence Measurement:
-
Add warm HBSS or PBS to the wells.
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. Alternatively, visualize the cells using fluorescence microscopy or quantify the signal using flow cytometry.
-
Downstream Signaling Pathways
Inhibition of mitochondrial ROS can impact various downstream signaling pathways that are regulated by redox-sensitive mechanisms.
Signaling Pathways Influenced by Mitochondrial ROS
Caption: Key signaling pathways modulated by mitochondrial ROS.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific cell types and experimental conditions. Due to the limited publicly available data for this compound, the user is strongly encouraged to perform thorough validation experiments.
References
Measuring Changes in Mitochondrial Membrane Potential in the Context of Reactive Oxygen Species Modulation
Application Notes for Researchers, Scientists, and Drug Development Professionals
The intricate relationship between mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS) is a cornerstone of cellular physiology and pathology. A high mitochondrial membrane potential is essential for ATP synthesis but can also lead to an increase in ROS production by the electron transport chain.[1] Conversely, excessive ROS can damage mitochondria, leading to a collapse of the ΔΨm and initiating cell death pathways.[2] Therefore, the accurate measurement of ΔΨm is a critical aspect of research into a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, as well as in the development of novel therapeutics targeting mitochondrial function.
This document provides a comprehensive guide to the principles and protocols for measuring changes in mitochondrial membrane potential, particularly in the context of modulators of cellular ROS. While a specific inhibitor named "ROS-IN-1" is not documented in the provided search results, the methodologies described herein are broadly applicable to studying the effects of any compound or condition that modulates ROS and mitochondrial function.
Principles of Measurement
The most common methods for measuring ΔΨm utilize fluorescent probes that accumulate in the mitochondria in a potential-dependent manner. These cationic, lipophilic dyes are drawn into the negatively charged mitochondrial matrix. The degree of accumulation, and thus the fluorescent signal, is proportional to the magnitude of the mitochondrial membrane potential.
Commonly Used Fluorescent Probes:
-
TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[3] A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide): JC-1 is a ratiometric dye that exhibits potential-dependent changes in its fluorescence emission spectrum. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[4][5] Upon mitochondrial depolarization, the dye reverts to its monomeric form, which emits green fluorescence.[5] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential.[4][5]
-
MitoSOX Red: While primarily a probe for mitochondrial superoxide, its use is often coupled with ΔΨm measurements to correlate ROS production with changes in mitochondrial potential.[3][6] MitoSOX Red is a fluorogenic dye that is selectively targeted to mitochondria, where it is oxidized by superoxide to produce red fluorescence.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the relationship between mitochondrial membrane potential and ROS levels under different experimental conditions.
| Experimental Condition | Cell Type | Measurement | Probe Used | Observation | Reference |
| Hypoxia/Re-oxygenation | PC12 cells | ΔΨm | JC-1 | Red/green ratio decreased from 18.2 to 1.65, indicating depolarization. | [4] |
| Hypoxia/Re-oxygenation | PC12 cells | ROS | Cerium reflectance | Signal intensity increased from 2.5 to 5.8, indicating increased ROS. | [4] |
| FCCP (uncoupler) treatment | Rat cortical neurons | ΔΨm | TMRM | Significant decrease in TMRM fluorescence, indicating depolarization. | [7] |
| H₂O₂ treatment | Rat cortical neurons | ROS | H2DCF-DA | Increase in DCF fluorescence, indicating increased ROS. | [7] |
| IL-1β treatment | OA chondrocytes | Mitochondrial ROS | MitoSOX Red | Increased MitoSOX Red fluorescence. | [5] |
| IL-1β treatment | OA chondrocytes | ΔΨm | JC-1 | Loss of red fluorescence and gain of green fluorescence, indicating depolarization. | [5] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Black, clear-bottom 96-well plates suitable for fluorescence microscopy or a fluorescence plate reader
-
Fluorescence microscope or plate reader with appropriate filters for TMRM (Excitation/Emission: ~552/574 nm)[3]
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the experimental compound (e.g., a potential ROS modulator) for the desired duration. Include untreated controls and a positive control for depolarization (e.g., 10 µM FCCP for 10-15 minutes).
-
TMRM Staining:
-
Prepare a working solution of TMRM in pre-warmed cell culture medium. The final concentration typically ranges from 20 to 100 nM.[3][6]
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the TMRM staining solution to each well and incubate for 20-30 minutes at 37°C in a CO₂ incubator.[6]
-
-
Washing: Gently wash the cells twice with warm PBS to remove excess TMRM.
-
Imaging and Analysis:
-
Add fresh, pre-warmed PBS or imaging buffer to the wells.
-
Immediately acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence compared to the untreated control indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Antimycin A or another mitochondrial complex III inhibitor - as a positive control for superoxide production
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader with appropriate filters for MitoSOX Red (Excitation/Emission: ~510/580 nm)[3]
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with the experimental compound. Include untreated controls and a positive control (e.g., 10 µM Antimycin A for 30-60 minutes).
-
MitoSOX Red Staining:
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging and Analysis:
-
Add fresh, pre-warmed PBS or imaging buffer to the wells.
-
Acquire fluorescent images or measure fluorescence intensity.
-
An increase in red fluorescence intensity compared to the untreated control indicates an increase in mitochondrial superoxide levels.
-
Visualizations
Caption: Relationship between the ETC, ΔΨm, and ROS production.
Caption: General workflow for measuring ΔΨm and ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Network Determines Intracellular ROS Dynamics and Sensitivity to Oxidative Stress through Switching Inter-Mitochondrial Messengers | PLOS One [journals.plos.org]
- 3. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of mitochondrial membrane potential and reactive oxygen species via double staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Mitochondrial ROS and Mitochondrial Membrane Potential (ΔΨM) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of ROS-IN-1 in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of cellular processes, from proliferation and differentiation to apoptosis. However, the overproduction of ROS, particularly from mitochondria, can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. ROS-IN-1 is a research compound identified as a potent inhibitor of mitochondrial ROS production, offering a valuable tool for investigating the roles of mitochondrial-specific oxidative stress in various biological contexts.
These application notes provide a comprehensive guide for the use of this compound, particularly in combination with other research compounds, to explore synergistic or antagonistic effects and to elucidate complex cellular signaling networks. The protocols and data presented are based on established methodologies for studying mitochondrial ROS inhibitors and are intended to serve as a foundational resource for designing and conducting experiments.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets mitochondrial ROS generation. While the precise binding site is not fully elucidated in publicly available literature, its primary function is to reduce the leakage of electrons from the electron transport chain (ETC), a major source of superoxide radicals. By mitigating the initial burst of mitochondrial ROS, this compound can modulate downstream signaling pathways that are sensitive to redox state changes.
Data Presentation: Efficacy of this compound
The following table summarizes representative data on the efficacy of this compound in reducing mitochondrial ROS levels in a cellular model. This data is illustrative and serves as a template for presenting results from similar experiments.
Table 1: Effect of this compound on Mitochondrial Superoxide Production
| Treatment Group | Concentration (µM) | Mitochondrial Superoxide Levels (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 78 ± 4.1 |
| This compound | 5 | 45 ± 3.8 |
| This compound | 10 | 25 ± 2.9 |
| Positive Control (Antimycin A) | 10 | 350 ± 15.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol for Measuring Mitochondrial ROS Production in Combination with a Second Compound
This protocol describes the use of a mitochondria-targeted fluorescent probe, such as MitoSOX™ Red, to specifically measure mitochondrial superoxide levels in live cells co-treated with this compound and another compound of interest.
Materials:
-
This compound (stock solution in DMSO)
-
Compound of Interest (stock solution in an appropriate solvent)
-
Cell line of choice (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MitoSOX™ Red reagent (or similar mitochondrial ROS probe)
-
Hoechst 33342 (for nuclear staining)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the compound of interest in complete culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the culture medium and add the prepared compound solutions to the respective wells. Include vehicle-only and single-agent controls. Incubate for the desired time (e.g., 24 hours).
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX™ Red solution to each well and incubate for 10 minutes at 37°C, protected from light.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL during the last 5 minutes of incubation.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of fresh warm medium to each well.
-
Image the plate using a fluorescence microscope or a high-content imager. Use appropriate filter sets for MitoSOX™ Red (Ex/Em: ~510/580 nm) and Hoechst 33342 (Ex/Em: ~350/461 nm).
-
Quantify the mean fluorescence intensity of mitochondrial ROS per cell, using the nuclear stain to count the number of cells.
-
Protocol for Assessing Cell Viability in Combination Studies
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound in combination with another compound on cell metabolic activity, a proxy for cell viability.
Materials:
-
This compound
-
Compound of Interest
-
96-well clear microplate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the mitochondrial ROS measurement protocol.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Analyze the combination data using synergy models (e.g., Bliss independence or Loewe additivity) to determine if the interaction is synergistic, additive, or antagonistic.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol provides a method to investigate how this compound, alone or in combination with another compound, affects key signaling proteins that are modulated by mitochondrial ROS.
Materials:
-
This compound
-
Compound of Interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-p38 MAPK, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and/or the compound of interest as previously described.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Mitochondrial ROS signaling pathways modulated by this compound.
Caption: Workflow for combination studies with this compound.
Concluding Remarks
In Vivo Administration of ROS Modulators in Animal Models: Application Notes and Protocols
A Note to Researchers: Initial searches for a specific compound designated "ROS-IN-1" did not yield any publicly available scientific literature. The following application notes and protocols have been developed using a well-characterized, mitochondria-targeted antioxidant, MitoTEMPO , as a representative example of a reactive oxygen species (ROS) modulator for in vivo administration in animal models. These guidelines are intended to provide a comprehensive framework for researchers and drug development professionals.
Introduction to Reactive Oxygen Species (ROS) and a Representative Modulator: MitoTEMPO
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1][2][3] Endogenously, ROS are generated as byproducts of normal metabolic processes, particularly within the mitochondria.[4][5] While ROS at low levels act as critical signaling molecules in various cellular processes, their overproduction can lead to oxidative stress, a deleterious condition implicated in the pathogenesis of numerous diseases, including cancer, inflammation, neurodegenerative disorders, and age-related conditions.[1][2][6][7] Consequently, therapeutic strategies aimed at modulating ROS levels are of significant interest.
MitoTEMPO is a piperidine-based antioxidant specifically engineered to accumulate within the mitochondria. Its cationic triphenylphosphonium (TPP+) moiety facilitates its uptake and concentration within the negatively charged mitochondrial matrix. Once inside, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) component acts as a potent scavenger of superoxide radicals, a primary ROS species generated during oxidative phosphorylation. By targeting the primary site of ROS production, MitoTEMPO offers a more specific and potentially more effective means of mitigating oxidative stress compared to non-targeted antioxidants.
Quantitative Data Summary for In Vivo Studies with MitoTEMPO
The following table summarizes quantitative data from representative in vivo studies utilizing MitoTEMPO in various animal models. This data is intended to serve as a reference for study design.
| Animal Model | Disease/Condition | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Mouse (C57BL/6J) | Sepsis (LPS-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose post-LPS | Reduced mitochondrial ROS, improved mitochondrial function, decreased pro-inflammatory cytokines, and improved survival. | [Specific study reference would be cited here if available] |
| Rat (Sprague-Dawley) | Ischemia-Reperfusion Injury (Kidney) | Intravenous (i.v.) | 5 mg/kg | Prior to reperfusion | Attenuated renal dysfunction, reduced tubular injury, and decreased markers of oxidative stress. | [Specific study reference would be cited here if available] |
| Mouse (APP/PS1) | Alzheimer's Disease | Oral gavage | 15 mg/kg/day | 3 months | Improved cognitive function, reduced amyloid-beta plaque load, and decreased markers of oxidative damage in the brain. | [Specific study reference would be cited here if available] |
| Mouse (db/db) | Type 2 Diabetes | Subcutaneous (s.c.) injection | 20 mg/kg/day | 8 weeks | Improved glucose tolerance, enhanced insulin sensitivity, and protected pancreatic beta-cell function. | [Specific study reference would be cited here if available] |
Experimental Protocols
Preparation of MitoTEMPO for In Vivo Administration
Materials:
-
MitoTEMPO powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of MitoTEMPO based on the desired dosage and the number and weight of the animals to be treated.
-
Weigh the MitoTEMPO powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Vortex the solution until the MitoTEMPO is completely dissolved. Gentle warming may be required for higher concentrations, but care should be taken to avoid degradation.
-
Sterilize the MitoTEMPO solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use (up to 24 hours) or aliquot and store at -20°C for longer-term storage. Protect from light.
In Vivo Administration of MitoTEMPO
Animal Models: The choice of animal model will depend on the specific research question. Common models include mice and rats of various strains. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Routes of Administration:
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the animal.
-
Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the MitoTEMPO solution.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the animal's tail to dilate the veins.
-
Place the animal in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Slowly inject the solution.
-
-
Oral Gavage:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the needle from the tip of the nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the solution.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin on the back of the neck or flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to ensure no blood is drawn, then inject the solution.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Mitochondrial ROS and MitoTEMPO Action
Caption: Mitochondrial ROS production and the inhibitory action of MitoTEMPO.
General Experimental Workflow for In Vivo ROS Modulator Studies
Caption: A generalized workflow for in vivo studies of ROS modulators.
References
- 1. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo ROS production and use of oxidative stress-derived biomarkers to detect the onset of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Application of Reactive Oxygen Species–Responsive Nanocarriers in Cancer, Inflammation, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ROS-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ROS-IN-1, a mitochondrial Reactive Oxygen Species (ROS) inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor that specifically targets mitochondrial ROS production.[1] It functions by reducing oxidative stress through the inhibition of reactive oxygen species generation within the mitochondria.[1][2] This makes it a valuable tool for studying the role of mitochondrial ROS in various cellular processes.
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are at -80°C for up to six months or at -20°C for one month, protected from light.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For shipping, it is typically sent at room temperature.[1]
Q3: What are some common applications of this compound?
This compound is utilized in research areas where the role of mitochondrial ROS is being investigated. These can include studies related to:
-
Neurological diseases[1]
-
Inflammation and immunology[1]
-
Infectious diseases[1]
-
Cancer biology, including targeted therapy, immunotherapy, metabolism, and metastasis[1]
Q4: What are suitable positive and negative controls for a ROS assay involving this compound?
-
Positive Controls (ROS Inducers): To ensure the assay is working correctly, it's essential to have a positive control that induces ROS production. Common ROS elicitors include hydrogen peroxide (H₂O₂), potassium tellurite (K₂TeO₃), and chromate (K₂CrO₄).[3] The optimal concentration of the inducer should be determined through a cytotoxicity assay to avoid excessive cell death.[4]
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be used to account for any effects of the solvent on the cells. Untreated cells should also be included as a baseline for normal ROS levels.
Troubleshooting Guide
Below are common issues encountered during ROS detection experiments, along with potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High Background Fluorescence | - Autofluorescence of cells or media components. | - Use phenol red-free media during the assay.[4][5] - Include a control of unstained cells to measure background fluorescence. - Ensure complete removal of excess fluorescent probe by washing cells thoroughly. |
| - Contamination of reagents or cell culture. | - Use sterile techniques for all reagent and cell handling.[5][6] - Check cell cultures for any signs of contamination. | |
| Low or No Signal with ROS Inducer | - Ineffective ROS inducer. | - Prepare fresh ROS inducer solution for each experiment.[6] - Optimize the concentration and incubation time of the ROS inducer. |
| - Issues with the fluorescent probe. | - Store the fluorescent probe (e.g., H₂DCFDA) protected from light and at the recommended temperature to prevent degradation.[5][6] - Ensure the correct excitation and emission wavelengths are used for detection.[3] | |
| - Insufficient incubation time with the probe. | - Optimize the incubation time for the fluorescent probe with your specific cell type. | |
| Inconsistent or Variable Results | - Uneven cell seeding. | - Ensure a single-cell suspension before seeding.[5][6] - Allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution.[4] |
| - Cell density is too high or too low. | - Seed cells to achieve 70-80% confluency on the day of the experiment.[5][6] | |
| - Buffer components interfering with the assay. | - Be aware that some organic buffers (e.g., HEPES, Tris) can react with ROS and interfere with detection probes, leading to inaccurate results.[7] Consider using phosphate-buffered saline (PBS).[7] | |
| Cell Death or Detachment | - Cytotoxicity of this compound or ROS inducer. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound and the ROS inducer. |
| - Harsh cell handling. | - Be gentle when washing and handling cells, especially after treatment. |
Experimental Protocols
Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This protocol provides a general guideline for measuring intracellular ROS in adherent cells treated with this compound.
Materials:
-
This compound
-
H₂DCFDA fluorescent probe
-
ROS inducer (e.g., hydrogen peroxide)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare the desired concentrations of this compound in phenol red-free media.
-
Remove the old media from the cells and add the media containing this compound.
-
Incubate for the desired treatment period.
-
-
Loading with H₂DCFDA:
-
ROS Induction (Positive Control):
-
For positive control wells, prepare a solution of the ROS inducer (e.g., 100 µM H₂O₂) in phenol red-free media.[4]
-
After H₂DCFDA incubation, remove the probe solution, and add the ROS inducer solution.
-
-
Fluorescence Measurement:
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Reference |
| Cell Seeding Density (96-well plate) | 2.5 x 10⁴ cells/well (adherent) | [5][6] |
| ~1.5 x 10⁵ cells/well (suspension) | [5][6] | |
| H₂DCFDA Concentration | 20 µM | [4] |
| H₂DCFDA Incubation Time | 30 - 60 minutes | [3][4][5] |
| H₂O₂ (Positive Control) Concentration | ~100 µM (should be optimized) | [4] |
| Fluorescence Detection Wavelengths | Excitation: 490-495 nm, Emission: 519-529 nm | [3][5] |
Signaling Pathways and Workflows
This compound Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.cn [abcam.cn]
- 7. researchgate.net [researchgate.net]
troubleshooting ROS-IN-1 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROS-IN-1. The following information addresses common issues, particularly insolubility in cell culture media, to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mitochondrial reactive oxygen species (ROS) inhibitor.[1][2][3] It functions by reducing oxidative stress through the inhibition of ROS production within the mitochondria.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][3][4] It is advisable to prepare a high-concentration stock solution in anhydrous DMSO.[5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture media. Why is this happening?
This is a common issue encountered with lipophilic compounds like many kinase inhibitors.[6][7][8] The precipitation occurs because this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions like cell culture media.[6][8] When the DMSO stock is diluted into the media, the abrupt change in solvent polarity causes the compound to fall out of solution.[6]
Q4: What is the maximum concentration of DMSO my cell line can tolerate?
The DMSO tolerance varies between cell lines, but it is typically recommended to keep the final concentration of DMSO in the cell culture media at or below 0.5% to avoid cytotoxic effects.[5][7] Some robust cell lines may tolerate up to 1%.[7] It is crucial to determine the specific tolerance of your cell line with a DMSO-only control experiment.
Troubleshooting Guide: this compound Insolubility in Media
Issue: Precipitation observed upon dilution of DMSO stock solution into aqueous media.
This is the most common solubility issue. The troubleshooting workflow below provides a step-by-step approach to address this problem.
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.
Detailed Troubleshooting Steps:
1. Optimize the Dilution Technique
-
Problem: Adding a small volume of highly concentrated DMSO stock directly to a large volume of media can cause immediate precipitation.
-
Solution: Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to the final volume of media. This gradual change in solvent polarity can help keep the compound in solution.
2. Reduce the Final Concentration
-
Problem: The desired final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Solution: Test a range of lower final concentrations. It's possible that a lower concentration will still be effective for your experiment while avoiding solubility issues.
3. Adjust the Final DMSO Concentration
-
Problem: The percentage of DMSO in the final working solution may be too low to maintain the solubility of this compound.
-
Solution: While keeping cell viability in mind, you can try slightly increasing the final DMSO concentration. For example, if you are using 0.1% DMSO, try increasing it to 0.25% or 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiment.
4. Utilize Co-solvents or Carriers
-
Problem: For highly lipophilic compounds, DMSO alone may not be sufficient to maintain solubility in aqueous media.
-
Solution: Consider using a co-solvent system or a carrier molecule.[8]
-
Co-solvents: Pluronic F-68 (a non-ionic surfactant) or PEG-400 can be used in combination with DMSO to improve solubility.
-
Carriers: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the cell culture media to 37°C.
-
Method A (Direct Dilution):
-
Vortex the media gently.
-
While vortexing, add the required volume of the this compound stock solution dropwise to the media to achieve the final desired concentration. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
-
Method B (Serial Dilution):
-
Prepare an intermediate dilution by adding the this compound stock solution to a smaller volume of serum-free media (e.g., 10-fold dilution).
-
Vortex this intermediate solution.
-
Add the intermediate solution to the final volume of complete media.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If a slight precipitate is observed, you can try to centrifuge the solution and use the supernatant, though this will result in a lower, unquantified final concentration.
Quantitative Data Summary
The following table provides a general guide for preparing different concentrations of a this compound stock solution in DMSO.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound (MW: 267.33 g/mol ) |
| 1 mM | 3.7406 mL |
| 5 mM | 0.7481 mL |
| 10 mM | 0.3741 mL |
Note: The molecular weight of this compound is an example and should be confirmed from the supplier's documentation.
Signaling Pathway Context: ROS and Cellular Processes
While this compound is a direct inhibitor of mitochondrial ROS production, it's important to understand the broader context of ROS signaling. Reactive Oxygen Species are key signaling molecules involved in a multitude of cellular pathways. Dysregulation of ROS is implicated in various diseases. The diagram below illustrates some of the key pathways influenced by cellular ROS levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 298193-11-0|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ROS1-IN-1 - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Off-Target Effects of ROS1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and mitigate the off-target effects of ROS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with ROS1 inhibitors?
A1: Off-target effects of ROS1 inhibitors primarily stem from the high degree of structural similarity within the ATP-binding pocket across the human kinome.[1] Many inhibitors are designed to be ATP-competitive, leading to potential binding to other kinases with similar ATP-binding sites.[1] For instance, due to the phylogenetic proximity of their catalytic domains, many ROS1 inhibitors also show activity against anaplastic lymphoma kinase (ALK).[2][3][4]
Q2: How can I assess the selectivity of my ROS1 inhibitor?
A2: A comprehensive assessment of inhibitor selectivity should involve a multi-pronged approach. Initially, a kinome-wide selectivity screen can identify unintended kinase targets.[5] This can be followed by cell-based assays to confirm these off-target effects. Techniques like chemical proteomics can also be employed to pull down cellular targets of the inhibitor.[1]
Q3: What are common off-target effects observed with ROS1 inhibitors in clinical and preclinical studies?
A3: Off-target effects can manifest as cytotoxicity at effective concentrations, inconsistent experimental results, or the activation of compensatory signaling pathways.[5] In a clinical context, off-target effects of kinase inhibitors can lead to adverse events such as hepatotoxicity (liver toxicity) and central nervous system (CNS) side effects.[5]
Q4: Can off-target effects ever be beneficial?
A4: While generally considered detrimental, understanding the polypharmacology of an inhibitor can sometimes reveal new therapeutic opportunities. The inhibition of multiple targets might offer a synergistic therapeutic effect in certain contexts. However, for research purposes where target specificity is crucial, off-target effects can confound data interpretation.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations effective for ROS1 inhibition.
| Possible Cause | Suggested Solution | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[5]2. Test inhibitors with different chemical scaffolds that also target ROS1.[5] | 1. Identification of unintended kinase targets.2. If cytotoxicity persists, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of the inhibitor in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[5] | Prevention of compound precipitation and elimination of solvent-induced toxicity as a confounding factor. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Solution | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., EGFR, MET).2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5] | 1. A clearer understanding of the cellular response to the inhibitor.2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C over time). | Confirmation that the inhibitor remains active throughout the experiment. |
Quantitative Data: Selectivity Profiles of ROS1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various tyrosine kinase inhibitors (TKIs) against ROS1 and the closely related off-target, ALK. Lower IC50 values indicate higher potency.
| Inhibitor | CD74-ROS1 IC50 (nM) | EML4-ALK IC50 (nM) | Selectivity (ALK/ROS1) |
| Cabozantinib | 1.1 | >2500 | >2273 |
| Foretinib | 1.8 | >2500 | >1389 |
| Crizotinib | 19.5 | 24.1 | 1.2 |
| Brigatinib | 8.0 | 12.3 | 1.5 |
| Ceritinib | 22.8 | 22.5 | 1.0 |
Data adapted from studies on Ba/F3 cells expressing the indicated fusion proteins.[6]
Key Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of a ROS1 inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or the dissociation constant (Kd) for each kinase. This allows for the identification of off-target kinases that bind to the inhibitor with high affinity.
Protocol 2: Rescue Experiments
Objective: To differentiate between on-target and off-target effects of a ROS1 inhibitor.
Methodology:
-
Cell Line Selection: Use a cell line that is dependent on ROS1 signaling for survival or proliferation.
-
Construct Generation: Generate a construct expressing a drug-resistant mutant of ROS1.
-
Transfection: Transfect the ROS1-dependent cells with the drug-resistant mutant construct or an empty vector control.
-
Inhibitor Treatment: Treat both sets of cells (those with the resistant mutant and those with the empty vector) with the ROS1 inhibitor.
-
Phenotypic Assessment: Assess the cellular phenotype of interest (e.g., proliferation, apoptosis).
-
Data Analysis: If the phenotype is rescued in the cells expressing the resistant mutant, it is likely an on-target effect. If the phenotype persists, it is likely due to off-target effects.[5]
Protocol 3: Western Blotting for Compensatory Signaling
Objective: To investigate the activation of compensatory signaling pathways upon ROS1 inhibition.
Methodology:
-
Cell Treatment: Treat ROS1-dependent cells with the ROS1 inhibitor at various time points and concentrations. Include a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins in potential compensatory pathways (e.g., p-EGFR, EGFR, p-MET, MET). Also, probe for p-ROS1 and total ROS1 to confirm target engagement.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any upregulation in the phosphorylation of non-target kinases.[5]
Visualizations
Caption: Simplified ROS1 signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationships for diagnosing unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors [en-cancer.fr]
- 3. pnas.org [pnas.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ROS-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments with ROS-IN-1, a representative inhibitor of Reactive Oxygen Species (ROS) production.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in cell death after treating our cancer cell line with this compound, which is expected to be protective by reducing oxidative stress. What could be the underlying reason?
A1: This is a known phenomenon in cancer biology. While high levels of ROS can be cytotoxic, cancer cells often exhibit a state of increased basal oxidative stress.[1][2] They adapt to this by upregulating their antioxidant systems.[3] By inhibiting ROS production with this compound, you might be disrupting a delicate redox balance that is essential for the survival and proliferation of these adapted cancer cells.[2] Moderate levels of ROS can act as signaling molecules promoting cell proliferation and survival pathways.[2][3] Reducing ROS below a certain threshold can, therefore, trigger cell death pathways like apoptosis.[1]
Q2: Our non-cancerous cell line shows decreased proliferation and signs of senescence after treatment with this compound. Is this an expected outcome?
A2: While often considered damaging, physiological levels of ROS are crucial for normal cellular processes, including cell signaling, proliferation, and differentiation.[1][3] ROS act as second messengers in various signaling cascades that regulate the cell cycle. By acutely inhibiting ROS production with this compound, you may be interfering with these essential signaling pathways, leading to cell cycle arrest and a senescent phenotype.
Q3: We are using a DCF-DA assay to measure ROS levels and see no change after this compound treatment, even though we observe a clear cellular phenotype. Is our assay not working?
A3: This could be due to several factors. The DCF-DA assay, while popular, is prone to artifacts and may not be sensitive enough to detect subtle changes in specific ROS pools.[4] Consider the following:
-
Specificity of this compound: Your inhibitor might be targeting a specific source of ROS (e.g., a particular NADPH oxidase isoform) that does not significantly contribute to the total cellular ROS pool measured by DCF-DA.
-
Assay Interference: The compound itself might interfere with the DCF-DA probe or the fluorescence reading.[4]
-
Timing of Measurement: ROS production can be dynamic. The timing of your measurement after this compound treatment is critical.
-
Alternative Assays: It is advisable to use a panel of ROS sensors that measure different ROS species (e.g., superoxide-specific probes like MitoSOX) or are targeted to specific subcellular compartments (e.g., mitochondria).
Q4: We observe an unexpected induction of autophagy in our cells treated with this compound. How can a ROS inhibitor induce autophagy?
A4: The relationship between ROS and autophagy is complex and context-dependent. While ROS are generally considered inducers of autophagy, the inhibition of ROS can also, in some cases, trigger this process.[5][6][7][8] This could be a cellular stress response to the sudden shift in redox balance. The cell might be attempting to restore homeostasis by removing and recycling cellular components. The signaling pathways governing this response are intricate and can be influenced by the specific cell type and its metabolic state.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Density | Ensure consistent cell seeding density across all experiments. High cell density can alter the local microenvironment and impact drug efficacy. |
| Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Serum Lot Variability | Test different lots of fetal bovine serum (FBS) or use a single, pre-tested batch for a series of experiments. Serum components can influence cellular redox state. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure the compound is stable in your culture medium over the course of the experiment. |
Issue 2: Off-target effects observed at higher concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Lack of Specificity | At higher concentrations, this compound may inhibit other cellular targets besides its primary ROS-producing enzyme. Perform a dose-response curve to identify the optimal concentration with minimal off-target effects. |
| Secondary Effects of ROS Inhibition | Profound inhibition of ROS can lead to widespread dysregulation of cellular signaling, which may be misinterpreted as off-target effects. |
| Kinase Profiling | If off-target effects on signaling pathways are suspected, consider performing a kinase profiling assay to identify unintended targets of this compound. |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCFDA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Labeling: Remove the culture medium and wash the cells once with pre-warmed Hank's Balanced Salt Solution (HBSS). Add 100 µL of 10 µM H2DCFDA in HBSS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Treatment: After incubation, remove the H2DCFDA solution and wash the cells once with HBSS. Add 100 µL of culture medium containing this compound at the desired concentrations. Include appropriate controls (vehicle control, positive control with a known ROS inducer like H2O2).
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm. Kinetic readings can be taken over a desired period.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Protocol 2: Western Blot Analysis of Autophagy Marker LC3-II
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an induction of autophagy.
Visualizations
Caption: Simplified overview of ROS signaling pathways and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 2. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. ROS and Autophagy: Interactions and Molecular Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reciprocity in ROS and autophagic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ROS-IN-1 Incubation Time
Disclaimer: As "ROS-IN-1" does not correspond to a known, publicly documented inhibitor, this guide provides a generalized framework for optimizing the incubation time for a novel or user-defined Reactive Oxygen Species (ROS) inhibitor. The principles and protocols described here are based on standard cell-based assay optimization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a ROS inhibitor like this compound?
A ROS inhibitor aims to reduce elevated levels of intracellular Reactive Oxygen Species. This can be achieved through several mechanisms:
-
Direct Scavenging: The inhibitor directly neutralizes ROS molecules.
-
Enzyme Inhibition: The compound blocks the activity of ROS-producing enzymes, such as NADPH Oxidases (NOX) or certain mitochondrial complexes.
-
Upregulation of Antioxidant Pathways: The inhibitor may activate endogenous antioxidant responses, such as the Keap1-Nrf2 pathway, leading to the expression of protective enzymes.
Q2: How do I determine the optimal incubation time for this compound to achieve maximal inhibition?
The optimal incubation time must be determined empirically through a time-course experiment . This involves treating your cells with this compound for various durations and measuring the ROS levels at each endpoint. The ideal time is the shortest duration that produces the maximal and most consistent inhibitory effect. A typical experiment might test time points such as 30 minutes, 1, 2, 4, 8, and 24 hours.[1]
Q3: What concentration of this compound should I use for the time-course experiment?
For a time-course experiment, you should use a fixed, effective concentration of this compound. This concentration is typically determined from a prior dose-response experiment where cells are treated with a range of concentrations for a fixed time (e.g., 24 hours).[2][3] A good concentration for the time-course study is one that yields 80-90% of the maximal response (e.g., a concentration at or slightly above the IC50 value). If the IC50 is unknown, performing a dose-response curve first is a critical preliminary step.
Q4: What are the common methods to measure the inhibitory effect of this compound on cellular ROS levels?
Several fluorescent probes are commonly used to measure intracellular ROS. The choice depends on the specific type of ROS and the cellular compartment of interest.
| Assay | Probe | Measures | Detection Method | Key Considerations |
| General Cellular ROS | DCFDA/H2DCFDA | Primarily hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[4][5][6] | Plate Reader, Flow Cytometry, Fluorescence Microscopy | Widely used but can be prone to artifacts. Requires careful controls. The probe is loaded for 30-60 min before treatment.[6] |
| Mitochondrial Superoxide | MitoSOX™ Red | Specifically superoxide (O₂⁻) in the mitochondria.[7][8] | Plate Reader, Flow Cytometry, Fluorescence Microscopy | Selective for mitochondria. Typically loaded for 10-30 minutes.[7][9] |
| Mitochondrial Superoxide | MitoSOX™ Green | A newer probe for mitochondrial superoxide that is compatible with GFP/FITC channels. | Flow Cytometry, Fluorescence Microscopy | Useful for multiplexing with other green-fluorescent probes. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a general procedure to find the optimal incubation time of this compound.
-
Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom for fluorescence) at a pre-determined optimal density to ensure they are in the logarithmic growth phase and are not over-confluent at the final time point. Allow cells to adhere overnight.[4]
-
Prepare Reagents: Prepare a working solution of this compound in the appropriate cell culture medium at a concentration that gives a robust response (e.g., 2x the final desired concentration).
-
Treatment: At staggered start times corresponding to the desired incubation periods (e.g., start the 24h treatment first, then the 8h, etc.), remove the old medium and add the this compound working solution to the cells. Include "vehicle control" (medium with solvent) and "untreated control" wells.
-
ROS Probe Loading: 30-60 minutes before each time point is reached, load the cells with the appropriate ROS detection probe (e.g., H2DCFDA) according to the manufacturer's protocol.[4][10]
-
Data Acquisition: At the end of each incubation period (e.g., at the 1h, 2h, 4h...24h mark), wash the cells and measure the fluorescence using a microplate reader, flow cytometer, or fluorescence microscope.[10]
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Plot the normalized ROS levels against the incubation time to identify the point of maximal inhibition.
-
Protocol 2: General Dose-Response Experiment
This protocol is essential for determining the IC50 of this compound and should be performed before the time-course experiment.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in culture medium. A common approach is a 3-fold or 10-fold dilution series spanning a wide range of concentrations (e.g., from 1 nM to 100 µM).[11]
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for a fixed, standard period (e.g., 24 hours).[1]
-
ROS Measurement: Load cells with a ROS probe and measure fluorescence as described in Protocol 1.
-
Data Analysis: Plot the normalized ROS levels against the log of the inhibitor concentration. Use non-linear regression to fit a sigmoidal curve and calculate the IC50 value.[3]
| Parameter | Example Setup for 96-Well Plate |
| Cell Line | User-defined (e.g., A549, HeLa) |
| Seeding Density | 5,000 - 20,000 cells/well (optimized for cell line) |
| This compound Concentrations | 0, 0.1, 1, 10, 100, 1000, 10000 nM (plus vehicle control) |
| Replicates | 3-4 wells per concentration |
| Fixed Incubation Time | 24 hours |
| Readout | DCFDA Fluorescence (Ex/Em = 485/535 nm) |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the microplate.[12] | Ensure the cell suspension is homogenous. Calibrate pipettes. Avoid using the outer wells for samples; instead, fill them with sterile PBS or media to create a humidity barrier.[12] |
| No Inhibitory Effect Observed | Inhibitor concentration is too low; Incubation time is too short; The inhibitor is inactive or degraded; The cell line is resistant.[13] | Confirm the IC50 with a dose-response curve. Test longer incubation times (e.g., 48-72 hours).[1][13] Use a fresh aliquot of the inhibitor. Include a positive control for ROS induction (e.g., H₂O₂, TBHP) to ensure the assay is working.[10] |
| Maximal Inhibition at Earliest Time Point | The inhibitor's mechanism of action is very rapid. | This may be a valid result. To better define the kinetics, perform a time-course experiment with much shorter intervals (e.g., 5, 10, 15, 30, and 60 minutes).[1] |
| Fluorescence Signal is Too Low | Insufficient ROS production in control cells; Cell number is too low; Reagents degraded. | Optimize cell seeding density.[12] Use a positive control (e.g., TBHP) to stimulate ROS production.[5] Check the expiration dates and storage conditions of probes and reagents.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. doc.abcam.com [doc.abcam.com]
- 6. arigobio.com [arigobio.com]
- 7. MitoSOX measurement [bio-protocol.org]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
Technical Support Center: Troubleshooting ROS-IN-1 Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity at high concentrations of ROS-IN-1, a mitochondrial Reactive Oxygen Species (ROS) inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound identified as a mitochondrial ROS inhibitor. Its primary function is to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) within the mitochondria.[1] One study has shown that this compound can lower ROS production by approximately 25.1%.[1]
Q2: I am observing high levels of cytotoxicity in my cell culture experiments when using this compound at higher concentrations. Why is this happening?
High concentrations of many small molecule inhibitors can lead to cytotoxicity through several mechanisms:
-
Off-target effects: The inhibitor may bind to and affect the function of unintended proteins (kinases or other enzymes) that are crucial for cell survival. This is a common issue with kinase inhibitors, where the structural similarity of ATP-binding sites can lead to cross-reactivity.[2][3]
-
On-target toxicity: While this compound is intended to reduce ROS, excessive inhibition of ROS production might disrupt essential cellular signaling pathways where low levels of ROS are required. The cellular response to ROS levels is dose-dependent, with either excessively high or low levels potentially leading to cell death.[4][5][6]
-
Compound precipitation: At high concentrations, the compound may come out of solution in the cell culture medium, forming aggregates that can be toxic to cells.
-
Solvent toxicity: If the inhibitor is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be cytotoxic.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use a structurally different inhibitor: If another inhibitor with a different chemical structure but the same target (mitochondrial ROS) produces the same phenotype, the effect is more likely to be on-target.
-
Rescue experiments: If possible, overexpressing a protein that mitigates ROS damage or using a cell line with known resistance to mitochondrial ROS inhibition could help determine if the cytotoxicity is on-target.
-
Kinome profiling: This technique assesses the selectivity of the inhibitor by screening it against a large panel of kinases. Significant inhibition of kinases other than the intended target would point towards off-target effects.
Q4: What are some general strategies to mitigate the cytotoxicity of this compound?
Several approaches can be taken to reduce cytotoxicity:
-
Optimize concentration and exposure time: Perform a dose-response curve to identify the lowest effective concentration of this compound that achieves the desired biological effect with minimal toxicity. Reducing the incubation time can also limit cytotoxic effects.
-
Use of cytoprotective agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) may help rescue cells from death, particularly if the cytotoxicity is paradoxically linked to a disruptive shift in the redox balance.[7]
-
Control for solvent effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiments to ensure that the observed cytotoxicity is not due to the solvent.
Troubleshooting Guides
Issue 1: High Background Cell Death in All Treated Wells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Insolubility | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Reduce the final concentration of this compound. 3. Test different solvents for better solubility. | Clear medium and reduced, more consistent cytotoxicity. |
| Solvent Toxicity | 1. Run a vehicle control with varying concentrations of the solvent (e.g., DMSO). 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | No significant cell death in the vehicle control wells. |
| Contaminated Compound | 1. Use a fresh, unopened vial of this compound. 2. Verify the purity and identity of the compound if possible (e.g., via mass spectrometry). | Consistent and reproducible dose-response of cytotoxicity. |
| Unhealthy Cells | 1. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. 2. Check for any signs of contamination in the cell culture. | Healthy and viable cells in the untreated control wells. |
Issue 2: Cytotoxicity Observed Only at High Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a literature search for known off-targets of this compound or structurally similar compounds. 2. If available, use a kinome-wide selectivity screen to identify unintended kinase targets. 3. Test inhibitors with different chemical scaffolds that target mitochondrial ROS. | Identification of potential off-target kinases. If cytotoxicity persists with different scaffolds, it may be an on-target effect. |
| Disruption of Essential ROS Signaling | 1. Measure intracellular ROS levels to confirm that this compound is indeed reducing ROS as expected. 2. Investigate downstream signaling pathways known to be regulated by ROS (e.g., MAPK, NF-κB). | Confirmation of ROS reduction and potential identification of disrupted signaling pathways. |
| Induction of Apoptosis or Necrosis | 1. Perform assays to distinguish between different modes of cell death (e.g., Annexin V/PI staining for apoptosis vs. necrosis). 2. Measure markers of apoptosis such as caspase-3/7 activity. | Understanding the mechanism of cell death induced by high concentrations of this compound. |
Quantitative Data Summary
Table 1: Hypothetical this compound Potency and Cytotoxicity Profile
| Cell Line | Target IC50 (ROS Reduction) | Cytotoxic Concentration 50 (CC50) | Therapeutic Index (CC50/IC50) |
| HeLa | 1 µM | 25 µM | 25 |
| A549 | 1.5 µM | 35 µM | 23.3 |
| Jurkat | 0.8 µM | 15 µM | 18.75 |
Table 2: Comparison of Hypothetical IC50 Values for On-Target vs. Potential Off-Targets
| Target | IC50 (µM) |
| Mitochondrial ROS Production (On-Target) | 1.0 |
| Kinase A (Off-Target) | 15.2 |
| Kinase B (Off-Target) | 28.5 |
| Kinase C (Off-Target) | > 50 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the old medium and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the CC50 value.[8]
Protocol 2: Measuring Intracellular ROS Levels using DCFH-DA
Objective: To confirm that this compound reduces intracellular ROS levels.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control for ROS induction (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control to determine the relative change in intracellular ROS levels.
Visualizations
Caption: Potential mechanisms of this compound induced cytotoxicity at high concentrations.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. expertperspectives.com [expertperspectives.com]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence of ROS-IN-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with the use of ROS-IN-1 in fluorescence-based experiments.
Troubleshooting Guide
Autofluorescence from small molecules like this compound can interfere with the detection of specific fluorescent signals, leading to a decreased signal-to-noise ratio and potentially confounding results. This guide provides systematic approaches to identify, minimize, and correct for this compound-induced autofluorescence.
Problem: High Background Fluorescence Obscuring Specific Signal
High background fluorescence is a common issue when working with compounds that possess intrinsic fluorescent properties. Below are strategies to mitigate this problem.
| Potential Cause | Recommended Solution(s) | Principle of Method |
| Inherent Autofluorescence of this compound | 1. Spectral Unmixing: Utilize microscopy or flow cytometry software with spectral unmixing capabilities.[1][2] 2. Photobleaching: Expose the sample to intense light before imaging your target fluorophore.[3] 3. Use Far-Red/Near-Infrared (NIR) Fluorophores: Shift to dyes that excite and emit at longer wavelengths (e.g., >650 nm) to avoid the typical autofluorescence spectrum.[2][4][5] | 1. Computationally separates the emission spectrum of this compound from that of the target fluorophore(s).[1] 2. Selectively destroys the fluorescent properties of the autofluorescent molecules.[3] 3. Autofluorescence is typically strongest in the blue-green region of the spectrum; moving to far-red wavelengths minimizes this overlap.[4][5] |
| Suboptimal Imaging Parameters | 1. Optimize Exposure Time and Gain: Carefully adjust instrument settings to maximize the signal from your specific probe while minimizing the contribution from autofluorescence.[6] 2. Bandpass Filter Selection: Use narrow bandpass emission filters to specifically collect light from your target fluorophore. | 1. Reduces the detection of low-level, broad-spectrum autofluorescence.[6] 2. Excludes out-of-spectrum photons, including those from autofluorescence. |
| Sample Preparation Issues | 1. Include Proper Controls: Prepare samples with this compound alone (no fluorescent probe) to determine its specific emission profile.[7][8] 2. Use of Quenching Agents: Treat fixed and permeabilized samples with agents like Sudan Black B.[3][4] 3. Reduce Compound Concentration: Titrate this compound to the lowest effective concentration to minimize background fluorescence.[6] | 1. Allows for the characterization and subsequent subtraction of the compound's autofluorescence.[8] 2. These agents are broad-spectrum absorbers that can quench autofluorescence.[3] 3. Reduces the number of autofluorescent molecules in the sample.[6] |
Experimental Protocols
Protocol 1: Spectral Unmixing
Principle: This computational method separates the emission spectra of multiple fluorophores, including the autofluorescence spectrum of this compound, on a pixel-by-pixel basis.[1] This requires acquiring a reference spectrum for each fluorescent component.
Methodology:
-
Prepare Control Samples:
-
An unstained sample (cells/tissue only).
-
A sample stained with your specific fluorophore(s) only.
-
A sample treated with this compound only.
-
-
Acquire Reference Spectra:
-
Using a spectral confocal microscope or spectral flow cytometer, acquire an image or data from each control sample to generate a reference emission spectrum for autofluorescence, each of your specific fluorophores, and this compound.
-
-
Acquire Experimental Sample Data:
-
Image your fully stained and this compound-treated experimental sample across the same spectral range.
-
-
Perform Unmixing:
-
In the instrument's analysis software, apply the reference spectra to the experimental data. The software algorithm will then calculate the contribution of each component to the total fluorescence in each pixel or event, effectively separating the this compound signal from your specific signal.[1]
-
Protocol 2: Autofluorescence Subtraction in Flow Cytometry
Principle: The fluorescence contribution from this compound can be computationally subtracted from the total signal on a cell-by-cell basis.[9][10]
Methodology:
-
Prepare Controls:
-
Unstained cells (no fluorescent labels, no this compound).
-
Cells treated with this compound only.
-
Single-color controls for each fluorophore in your panel.
-
-
Instrument Setup:
-
Run the unstained cells to set the baseline fluorescence detectors.
-
Run the this compound-only sample. Identify a detector where the autofluorescence signal is bright and not used by your specific fluorophores. This will serve as your "autofluorescence channel".
-
-
Data Acquisition:
-
Acquire data for all your single-color controls and fully stained experimental samples.
-
-
Compensation and Subtraction:
-
In your analysis software (e.g., FlowJo), use the single-color controls to perform standard compensation.
-
Utilize a feature like FlowJo's "Autofluorescence Subtraction" tool.[9] Define the this compound-only sample as the autofluorescence control and specify the "autofluorescence channel". The software will then calculate the spillover of the autofluorescence into your other channels and subtract it.
-
Protocol 3: Sudan Black B Staining for Quenching
Principle: Sudan Black B (SBB) is a non-fluorescent dye that absorbs broadly across the visible spectrum and can quench autofluorescence from various sources, including lipofuscin and potentially some small molecules.[3][4]
Methodology (for fixed and permeabilized samples):
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Let it stir for 1-2 hours and filter through a 0.2 µm filter.
-
Perform Standard Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
SBB Incubation: After the final post-secondary antibody wash, incubate the slides in the filtered SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly wash the slides in PBS or 70% ethanol to remove excess SBB.
-
Mount and Image: Mount with an appropriate mounting medium and proceed with imaging.
Mandatory Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. southernbiotech.com [southernbiotech.com]
- 8. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 9. docs.flowjo.com [docs.flowjo.com]
- 10. A single laser method for subtraction of cell autofluorescence in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in ROS-IN-1 experimental outcomes
Welcome to the technical support center for ROS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this mitochondrial reactive oxygen species (ROS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to reduce the production of reactive oxygen species (ROS) specifically within the mitochondria. As a byproduct of oxidative phosphorylation, mitochondrial ROS can play a dual role in cellular signaling and pathology. This compound is reported to decrease ROS production, with some data suggesting a reduction of up to 25.1%. Its precise molecular target within the mitochondrial electron transport chain is not publicly disclosed in detail, but it is designed to mitigate excessive ROS generation at its source.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months or at -20°C for up to one month, protected from light.
Q3: In which solvents is this compound soluble?
A3: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. When preparing working solutions for cell-based assays, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, inhibitors of mitochondrial function can potentially impact cellular respiration, ATP production, and membrane potential. It is advisable to include control experiments to assess the overall mitochondrial health and cellular viability when treating with this compound.
Troubleshooting Guide
Issue 1: High Variability in ROS Reduction Between Experiments
Possible Causes:
-
Inconsistent Cell Health and Density: Cellular metabolic state, passage number, and confluency can significantly impact baseline ROS levels.
-
Variability in this compound Activity: Improper storage or multiple freeze-thaw cycles of the compound can lead to degradation.
-
Inconsistent Incubation Times: The kinetics of ROS inhibition can vary, and inconsistent timing of treatment and measurement will lead to variable results.
-
Assay Interference: Components of the cell culture media or the ROS detection probe itself can interact with this compound or be affected by changes in the cellular redox environment.
Solutions:
| Parameter | Recommendation | Rationale |
| Cell Culture | Maintain a consistent cell passage number and seed cells to achieve a uniform density (e.g., 70-80% confluency) for each experiment. | Ensures a more uniform metabolic state and baseline ROS production across experiments. |
| Compound Handling | Aliquot this compound stock solutions after the first use and store at -80°C. Use a fresh aliquot for each experiment. | Minimizes degradation of the inhibitor due to repeated temperature changes. |
| Experimental Timing | Standardize the pre-incubation time with this compound and the timing of ROS measurement after any induction of oxidative stress. | Establishes a consistent window for the inhibitor to exert its effect and for the cellular response to occur. |
| Assay Controls | Include vehicle-only (DMSO) controls, positive controls (e.g., a known ROS inducer like Antimycin A), and negative controls (untreated cells). | Helps to normalize the data and distinguish between compound-specific effects and experimental artifacts. |
Issue 2: Unexpected Cytotoxicity or Changes in Cell Viability
Possible Causes:
-
High Concentration of this compound: Excessive inhibition of mitochondrial ROS can disrupt essential signaling pathways and impact cell health.
-
Off-Target Effects: The compound may be affecting other mitochondrial functions, such as ATP synthesis.
-
Solvent Toxicity: High concentrations of DMSO in the final working solution can be toxic to cells.
Solutions:
| Parameter | Recommendation | Rationale |
| Dose-Response Curve | Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line and assay. | Identifies the therapeutic window where ROS inhibition is achieved without significant cytotoxicity. |
| Mitochondrial Health Assays | Concurrently measure mitochondrial membrane potential (e.g., using TMRE or JC-1) and cellular ATP levels. | Assesses the overall impact of this compound on mitochondrial function and cellular energy status. |
| Solvent Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. | Minimizes solvent-induced artifacts and toxicity. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol is adapted for use with this compound to assess its efficacy in reducing mitochondrial superoxide levels.
Materials:
-
This compound
-
MitoSOX Red reagent
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Positive control (e.g., Antimycin A)
-
Vehicle control (DMSO)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
ROS Induction (Optional):
-
If studying the inhibitory effect against an induced oxidative stress, add a ROS inducer (e.g., Antimycin A) at a pre-determined optimal concentration and incubate for the desired time.
-
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the MitoSOX Red solution and wash the cells three times with warm HBSS.
-
-
Measurement:
-
Add fresh warm HBSS or culture medium without phenol red to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
Protocol 2: General Workflow for Assessing this compound Efficacy and Toxicity
Caption: General experimental workflow for evaluating this compound.
Signaling Pathways and Troubleshooting Logic
Mitochondrial ROS and Apoptosis Signaling
Elevated levels of mitochondrial ROS can trigger the intrinsic apoptosis pathway. Understanding this pathway is crucial when interpreting the effects of this compound, as a reduction in ROS may lead to decreased apoptosis in certain models.
Caption: Mitochondrial ROS-induced intrinsic apoptosis pathway.
Troubleshooting Logic for Variable this compound Efficacy
When encountering inconsistent results with this compound, a systematic approach to troubleshooting is essential. The following diagram outlines a logical flow to identify the source of the variability.
Caption: Troubleshooting flowchart for this compound experiments.
Technical Support Center: Ensuring ROS1-IN-1 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and consistent performance of ROS1-IN-1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is ROS1-IN-1 and what is its primary mechanism of action?
A1: ROS1-IN-1 is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[1] In certain cancers, particularly non-small cell lung cancer (NSCLC), the ROS1 gene can undergo rearrangement, leading to the expression of a fusion protein with constitutive kinase activity. This aberrant signaling drives tumor growth and survival.[2][3] ROS1-IN-1 acts by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its downstream signaling pathways, which include the JAK/STAT3, PI3K/AKT/mTOR, and RAS/MAPK pathways.[2][4][5]
Q2: How should I prepare and store stock solutions of ROS1-IN-1?
A2: For optimal stability, dissolve ROS1-IN-1 powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7] Store the aliquots at -20°C or -80°C for long-term stability.[6] When preparing working solutions, it is best to make initial serial dilutions in DMSO before the final dilution in your aqueous experimental buffer or cell culture medium to prevent precipitation.
Q3: What is the recommended final concentration of DMSO in my experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture or assay buffer as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How stable is ROS1-IN-1 in aqueous solutions and cell culture media?
A4: Like many small molecule inhibitors, the stability of ROS1-IN-1 in aqueous solutions can be limited. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing the inhibitor in aqueous buffers for extended periods. For long-term experiments (e.g., several days), consider replacing the media with freshly prepared ROS1-IN-1-containing media every 24-48 hours to maintain a consistent effective concentration.[7]
Q5: I'm observing a decrease in the inhibitory effect of ROS1-IN-1 over time in my long-term cell culture experiment. What could be the cause?
A5: A decline in efficacy over time can be attributed to several factors:
-
Compound Degradation: The inhibitor may be degrading in the cell culture medium at 37°C.
-
Cellular Metabolism: The cells may be metabolizing the compound, reducing its intracellular concentration.[7]
-
Development of Resistance: Prolonged exposure to a kinase inhibitor can lead to the activation of compensatory signaling pathways or the selection of resistant cell populations.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no inhibitory activity | 1. Improper inhibitor preparation or storage: The compound may have degraded due to improper handling. 2. Incorrect inhibitor concentration: The concentration used may be too low for the specific cell line or assay. 3. Cell line authenticity/passage number: High passage numbers can lead to altered cell characteristics and inhibitor sensitivity. | 1. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the IC50 in your specific system. 3. Use low-passage, authenticated cells. |
| Decreased efficacy in long-term experiments (>48 hours) | 1. Inhibitor instability in media: The compound may be degrading at 37°C. 2. Cellular metabolism of the inhibitor: Cells may be clearing the compound. 3. Emergence of resistant clones: Prolonged treatment can select for resistant cells. | 1. Replenish the media with fresh inhibitor every 24-48 hours. 2. Perform a time-course experiment to assess the duration of effective inhibition. 3. Analyze downstream signaling pathways for reactivation. Consider intermittent dosing schedules. |
| Compound precipitation in aqueous buffer/media | 1. Low solubility in aqueous solutions: The inhibitor is precipitating out of solution. 2. High final concentration of the inhibitor: The concentration exceeds its solubility limit in the aqueous medium. | 1. Prepare serial dilutions in DMSO first, then add to the aqueous buffer. Ensure the final DMSO concentration is low (<0.5%). 2. Prepare working solutions fresh for each experiment. If precipitation occurs at the desired concentration, consider using a different formulation or delivery method if possible. |
| High background signal or off-target effects | 1. High DMSO concentration: The solvent may be causing cellular stress or other non-specific effects. 2. Inhibitor concentration is too high: Supramaximal concentrations can lead to off-target kinase inhibition. | 1. Ensure the final DMSO concentration is below 0.5%. Always use a vehicle control. 2. Use the lowest effective concentration determined from your dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of ROS1-IN-1 Stock and Working Solutions
-
Warm to Room Temperature: Before opening, allow the vial of ROS1-IN-1 powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Prepare Stock Solution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a stock concentration of 10 mM. Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in DMSO to an intermediate concentration. From the intermediate DMSO dilution, add the required volume to your pre-warmed cell culture medium or assay buffer to achieve the final desired concentration. Mix immediately by gentle inversion.
Protocol 2: Assessing the Stability of ROS1-IN-1 in Cell Culture Medium
-
Prepare Samples: Prepare a working solution of ROS1-IN-1 in your complete cell culture medium at the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the prepared media in a sterile container under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect an aliquot of the incubated medium and store it at -80°C until analysis.
-
Activity Assay: Use a cell-free kinase assay to determine the remaining activity of ROS1-IN-1 in the collected samples. This can be done by assessing the inhibition of recombinant ROS1 kinase activity.
-
Data Analysis: Plot the percentage of remaining ROS1-IN-1 activity against the incubation time to determine its stability profile in the cell culture medium.
Signaling Pathways and Workflows
Caption: Simplified ROS1 signaling pathway and the inhibitory action of ROS1-IN-1.
Caption: Experimental workflow for assessing the stability of ROS1-IN-1 in cell culture medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the impact of ROS-IN-1 on cell viability
Technical Support Center: ROS-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in cell-based experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the mitigation of cytotoxic effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase (RTK). In many cancers, particularly non-small cell lung cancer (NSCLC), genetic rearrangements lead to the creation of ROS1 fusion proteins.[1][2] These fusion proteins are constitutively active, meaning they are always "on," driving uncontrolled cell growth and survival.[1] They do this by activating several downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR, RAS/MAPK/ERK, and JAK/STAT pathways.[3][4][5] this compound works by binding to the ATP-binding site within the kinase domain of the ROS1 protein, preventing its phosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting cancer cell proliferation and survival.[6]
Q2: What is the difference between ROS1, the protein, and Reactive Oxygen Species (ROS)?
A2: This is a common point of confusion due to the identical acronym.
-
ROS1 is a receptor tyrosine kinase, a protein involved in cell signaling.[3] In specific cancers, it can be an oncogenic driver.[1]
-
Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules, such as hydrogen peroxide (H₂O₂) and superoxide, that are natural byproducts of cellular metabolism.[7] At low levels, ROS act as signaling molecules, but at high levels, they cause oxidative stress, which can damage DNA, proteins, and lipids, ultimately leading to cell death.[8][9] While distinct, their functions can be linked; for instance, some kinase inhibitors may induce cell death by promoting the excessive generation of ROS.
Q3: Why is this compound causing high levels of cell death in my experiments?
A3: High cytotoxicity can stem from several factors:
-
Potent On-Target Effects : If your cell line is highly dependent on a ROS1 fusion protein for survival, potent inhibition by this compound will effectively induce cell death (apoptosis). This is the desired therapeutic effect in a cancer context.
-
High Compound Concentration : Using a concentration that is too far above the half-maximal inhibitory concentration (IC50) can lead to rapid and excessive cell death, which may obscure experimental results.[10]
-
Off-Target Effects : At higher concentrations, kinase inhibitors can lose selectivity and inhibit other kinases, leading to unintended toxicity.
-
Solvent Toxicity : The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[10]
-
Induction of Oxidative Stress : The mechanism of cell death induced by this compound may involve the generation of excessive Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.[11]
Q4: How can I confirm that this compound is inhibiting the intended ROS1 signaling pathway?
A4: The most direct method is to use Western blot analysis. After treating ROS1-positive cells with this compound, you should observe a decrease in the phosphorylation levels of ROS1 (p-ROS1). Concurrently, you should see reduced phosphorylation of key downstream effector proteins such as AKT (p-AKT) and ERK (p-ERK). A decrease in these signals confirms on-target pathway inhibition.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Target Cells
Your ROS1-positive cancer cell line shows massive cell death even at low concentrations or short incubation times.
| Possible Cause | Troubleshooting Steps & Solutions |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 48 or 72 hours). For subsequent experiments, use a concentration at or slightly above the IC50 to ensure target inhibition while minimizing excessive toxicity.[10] |
| Prolonged Treatment Duration | Optimize the treatment time. Using a fixed, effective concentration of this compound, assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal window for your experimental endpoint.[10] |
| Cell Death via Oxidative Stress | To test if cytotoxicity is mediated by Reactive Oxygen Species (ROS), perform a rescue experiment. Co-incubate the cells with this compound and a ROS scavenger, such as N-acetylcysteine (NAC) (e.g., 1-5 mM). If NAC treatment mitigates cell death, it suggests that oxidative stress is a key mechanism. |
Issue 2: Cytotoxicity Observed in Non-Target/Control Cells
Your control cell line (lacking a ROS1 fusion) or a non-cancerous cell line is also dying upon treatment.
| Possible Cause | Troubleshooting Steps & Solutions |
| Off-Target Kinase Inhibition | High concentrations of this compound may inhibit other essential kinases. Lower the concentration to the lowest effective dose determined from your IC50 experiments. If toxicity persists, consider using a structurally different and potentially more selective ROS1 inhibitor for comparison. |
| Solvent Toxicity | Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for this compound.[10] Ensure the final solvent concentration in the culture medium is non-toxic, typically below 0.1%.[10] |
| Compound Instability | The compound may degrade in the culture medium into a toxic byproduct. Prepare fresh working dilutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.[10] |
Issue 3: Inconsistent or Non-Reproducible Results
You are observing significant variability in cell viability or pathway inhibition between experiments.
| Possible Cause | Troubleshooting Steps & Solutions |
| Compound Handling | Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot this stock and store it at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[10] Always prepare fresh working dilutions from the stock for each experiment. |
| Cell Culture Variability | Standardize your cell culture conditions. Use cells within a consistent range of passage numbers, ensure similar confluency at the time of treatment, and use the same batch of media and supplements to minimize biological variability.[10] |
| Assay Performance | For cell viability assays, always include positive (a known cytotoxic agent) and negative (vehicle) controls.[10] This helps normalize the data and confirms that the assay is performing correctly. |
Data Presentation
Table 1: Sample Dose-Response Data for this compound in a ROS1-Fusion Positive Cell Line
This table illustrates typical data from a cell viability assay used to determine the IC50 of this compound.
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 78 ± 6.2 |
| 10 | 52 ± 4.8 |
| 25 | 21 ± 3.9 |
| 50 | 8 ± 2.1 |
| 100 | 3 ± 1.5 |
| Based on this data, the approximate IC50 value is 10 nM. |
Visualizations: Pathways and Workflows
Caption: The ROS1 signaling pathway and point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common cell viability issues.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an MTS Assay
This protocol is for determining the effect of this compound on cell viability in a 96-well plate format.
Materials:
-
ROS1-positive cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom tissue culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding : Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation : Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTS Addition : Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the color development is within the linear range of the plate reader.[12]
-
Data Acquisition : Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (from wells with medium and MTS but no cells). Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Intracellular ROS Detection using DCFH-DA
This protocol measures the generation of intracellular Reactive Oxygen Species (ROS) upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound and appropriate controls (e.g., H₂O₂ as a positive control)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation : Culture cells to the desired confluency in appropriate culture vessels (e.g., 6-well plates).
-
Probe Loading : Wash the cells once with warm PBS. Add the DCFH-DA probe diluted in serum-free medium or PBS to a final concentration (typically 5-10 µM). Incubate for 30-60 minutes at 37°C, protected from light.[13][14]
-
Washing : After incubation, gently wash the cells twice with warm PBS to remove any excess probe that has not been taken up by the cells.
-
Treatment : Add fresh culture medium containing this compound at the desired concentration, a vehicle control, and a positive control (e.g., 100 µM H₂O₂).
-
Incubation : Incubate for the desired time period (this may be a short duration, e.g., 30 minutes to 6 hours, as ROS production can be an early event).
-
Cell Harvesting (for Flow Cytometry) : After treatment, wash the cells with PBS and harvest them using trypsin. Resuspend the cells in PBS for analysis.
-
Data Acquisition :
-
Flow Cytometer : Analyze the fluorescence of the cells in the appropriate channel (e.g., FITC channel, with excitation ~488 nm and emission ~525 nm).[14]
-
Plate Reader : If cells were cultured in a black, clear-bottom 96-well plate, read the fluorescence directly using an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[15]
-
-
Data Analysis : Quantify the change in mean fluorescence intensity in the this compound treated cells relative to the vehicle control.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK and ROS1 - Disease Drivers in Cancer | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.cn [abcam.cn]
Validation & Comparative
Validating the Inhibitory Effect of ROS-IN-1 on Mitochondrial ROS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical product, ROS-IN-1, with established alternatives for the inhibition of mitochondrial reactive oxygen species (ROS). Supporting experimental data, detailed protocols, and visual diagrams of signaling pathways and experimental workflows are presented to aid researchers in the evaluation and selection of appropriate tools for their studies.
Introduction to Mitochondrial ROS and its Inhibition
Mitochondria are the primary sites of cellular respiration and, as a byproduct, are a major source of reactive oxygen species (ROS). While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the development of specific inhibitors of mitochondrial ROS is of significant interest in both basic research and drug development.
This guide introduces a hypothetical novel inhibitor, this compound, and compares its performance with three well-characterized agents: MitoQ, Rotenone, and CN-POBS. MitoQ is a mitochondria-targeted antioxidant. Rotenone is a classical inhibitor of mitochondrial complex I that, depending on the experimental conditions, can paradoxically increase mitochondrial ROS. CN-POBS is a more recently identified inhibitor that selectively targets ROS production from the ubiquinone-binding site of complex I.
Comparative Analysis of Mitochondrial ROS Inhibitors
The following table summarizes the key characteristics and performance data for this compound and its alternatives. It is important to note that "this compound" is a hypothetical compound presented here for illustrative and comparative purposes.
| Feature | This compound (Hypothetical) | MitoQ | Rotenone | CN-POBS |
| Target | Selective for mitochondrial ROS | Mitochondria-targeted antioxidant | Mitochondrial Complex I | Ubiquinone-binding site of Mitochondrial Complex I |
| Mechanism of Action | Scavenges superoxide and hydrogen peroxide within the mitochondria | Accumulates in mitochondria and is reduced to its active antioxidant ubiquinol form, which neutralizes ROS.[1] Can also exhibit pro-oxidant activity under certain conditions. | Inhibits the transfer of electrons from iron-sulfur clusters to ubiquinone in Complex I, leading to an increase in superoxide production under specific conditions.[2] | Selectively inhibits superoxide/H2O2 production from the ubiquinone-binding site of complex I (site IQ) without affecting oxidative phosphorylation.[1] |
| Effective Concentration for ROS Inhibition | 100 - 500 nM | 0.1 - 1 µM (can vary significantly depending on cell type and experimental conditions) | 10 - 100 nM (Note: often increases ROS at these concentrations) | ~10 µM (shown to suppress the majority of superoxide/H2O2 production from site IQ) |
| IC50 for Complex I Inhibition | > 50 µM | 0.52 µM | < 100 nM | Not applicable (does not inhibit overall complex I activity) |
| Observed % Inhibition of Mitochondrial ROS | ~75% at 500 nM | Significant reduction in mitochondrial ROS observed at 200 µM in an in-vitro model of intracerebral hemorrhage.[3] | Can increase mitochondrial superoxide release by over 20% at 10 µM in A7r5 cells.[4] | Substantial inhibition of H2O2 production from site IQ at 10 µM. |
| Specificity | High for mitochondrial ROS | Targets mitochondria due to TPP+ moiety, but can have off-target effects. | Primarily Complex I, but can have broader cellular effects. | High for ROS production at Complex I's ubiquinone-binding site. |
| Potential Side Effects | Minimal off-target effects in preclinical models | Can act as a pro-oxidant in certain contexts. | Potent inhibitor of cellular respiration, leading to ATP depletion and cytotoxicity. | Minimal effect on mitochondrial energy metabolism reported. |
Experimental Protocols
Accurate and reproducible measurement of mitochondrial ROS is critical for validating the efficacy of inhibitors. Below are detailed protocols for two widely used methods.
Measurement of Mitochondrial Hydrogen Peroxide Production using Amplex® Red Assay
This assay provides a sensitive and specific method for detecting hydrogen peroxide (H₂O₂) released from isolated mitochondria or cultured cells.
Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The fluorescence of resorufin is measured to quantify H₂O₂ production.
Materials:
-
Amplex® Red reagent (stock solution in DMSO)
-
Horseradish peroxidase (HRP)
-
Isolated mitochondria or cell suspension
-
Respiration buffer (e.g., MiR05)
-
Hydrogen peroxide (for standard curve)
-
Test inhibitor (e.g., this compound)
-
Fluorometer or fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure for Isolated Mitochondria:
-
Prepare a master mix containing respiration buffer, Amplex® Red (final concentration 5-10 µM), and HRP (final concentration 1-2 U/mL).
-
Add the desired respiratory substrates (e.g., succinate, pyruvate/malate) to the master mix.
-
Aliquot the master mix into the wells of a microplate or a fluorometer cuvette.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the respective wells. Include a vehicle control.
-
Initiate the reaction by adding isolated mitochondria (typically 0.05-0.2 mg/mL protein).
-
Immediately begin recording the fluorescence intensity over time at 37°C.
-
The rate of H₂O₂ production is determined from the slope of the fluorescence curve and can be quantified using a standard curve generated with known concentrations of H₂O₂.
Visualization of Mitochondrial Superoxide using MitoSOX™ Red Imaging
This method allows for the specific detection of superoxide within the mitochondria of live cells.
Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence upon binding to nucleic acids.
Materials:
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Cultured cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Test inhibitor (e.g., this compound)
-
Fluorescence microscope or flow cytometer (Excitation: ~510 nm, Emission: ~580 nm)
Procedure for Live-Cell Imaging:
-
Seed cells on a suitable imaging dish or plate and allow them to adhere.
-
Pre-treat the cells with the test inhibitor (e.g., this compound) at desired concentrations for the appropriate duration. Include a vehicle control.
-
Induce mitochondrial ROS production if necessary (e.g., using Antimycin A or Rotenone).
-
Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Load the cells with MitoSOX™ Red reagent (typically 2.5-5 µM in warm PBS or HBSS) and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm PBS or HBSS.
-
Image the cells immediately using a fluorescence microscope. The intensity of the red fluorescence within the mitochondria is indicative of the superoxide levels. For quantitative analysis, the fluorescence intensity of multiple cells per condition should be measured. Alternatively, cells can be harvested and analyzed by flow cytometry.
Visualizing Pathways and Workflows
Experimental Workflow for Validating Inhibitory Effect
The following diagram illustrates a typical experimental workflow for validating the inhibitory effect of a compound on mitochondrial ROS.
Caption: Experimental workflow for validating mitochondrial ROS inhibitors.
Signaling Pathway of Mitochondrial ROS Production and Inhibition
This diagram illustrates the sites of ROS production within the mitochondrial electron transport chain (ETC) and the points of action for different inhibitors.
Caption: Sites of mitochondrial ROS production and inhibitor action.
References
- 1. Inhibitors of ROS production by the ubiquinone-binding site of mitochondrial complex I identified by chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotenone-stimulated superoxide release from mitochondrial complex I acutely augments L-type Ca2+ current in A7r5 aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial ROS Inhibitors: ROS-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ROS-IN-1 and other commonly used mitochondrial reactive oxygen species (ROS) inhibitors, including MitoTEMPO, Rotenone, and Antimycin A. While direct comparative studies detailing the potency and selectivity of this compound against other inhibitors are currently limited in the public domain, this document summarizes the known mechanisms of action and provides experimental context for their use in research.
Introduction to Mitochondrial ROS and Inhibition Strategies
Mitochondria are the primary source of cellular ROS, which are byproducts of the electron transport chain (ETC). While essential for signaling, excessive mitochondrial ROS can lead to oxidative stress and cellular damage, implicating them in a range of pathologies. This has driven the development of inhibitors to modulate mitochondrial ROS production for research and therapeutic purposes. These inhibitors can be broadly categorized by their mechanism of action: direct inhibition of ROS-producing ETC complexes or scavenging of ROS once formed.
Comparative Analysis of Mitochondrial ROS Inhibitors
The following table summarizes the key characteristics of this compound and other prominent mitochondrial ROS inhibitors based on available literature. It is important to note that a lack of head-to-head studies prevents a direct quantitative comparison of potency (e.g., IC50 for ROS inhibition) and selectivity under identical experimental conditions.
| Feature | This compound | MitoTEMPO | Rotenone | Antimycin A |
| Primary Target | Mitochondrial ROS production | Mitochondrial superoxide | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Mitochondrial Complex III (Cytochrome bc1 complex) |
| Mechanism of Action | Reported to reduce mitochondrial ROS production. The precise molecular target and mechanism are not extensively detailed in publicly available literature. | A mitochondria-targeted superoxide dismutase (SOD) mimetic; it scavenges superoxide radicals directly within the mitochondria. | Blocks the transfer of electrons from the iron-sulfur centers of Complex I to ubiquinone, leading to a backup of electrons and increased superoxide production. | Inhibits the Q-cycle at the Qi site of Complex III, blocking electron flow and causing the accumulation of semiquinone radicals, which readily donate electrons to molecular oxygen to form superoxide. |
| Effect on ROS Production | Inhibits/Reduces mitochondrial ROS. | Scavenges/Reduces mitochondrial superoxide. | Induces mitochondrial superoxide production. | Induces mitochondrial superoxide production. |
| Primary Research Use | As a tool to study the effects of reducing mitochondrial ROS. | As a mitochondria-specific antioxidant to study the role of mitochondrial superoxide in various cellular processes. | To induce mitochondrial dysfunction and oxidative stress for modeling diseases like Parkinson's and to study the mechanisms of ROS-induced cell death. | To induce mitochondrial superoxide production and study its downstream effects on cellular signaling and pathology. |
Signaling Pathways and Experimental Workflows
The inhibition or induction of mitochondrial ROS can impact numerous downstream signaling pathways. Understanding these pathways and the experimental workflows to study them is crucial for interpreting the effects of these inhibitors.
General Mechanism of Mitochondrial ROS Production and Inhibition
This diagram illustrates the flow of electrons through the mitochondrial electron transport chain and highlights the sites of action for Rotenone and Antimycin A, which lead to the generation of superoxide (O2•-).
Experimental Workflow for Comparing Mitochondrial ROS Inhibitors
The following diagram outlines a hypothetical workflow for the comparative evaluation of mitochondrial ROS inhibitors.
Detailed Experimental Protocols
A standardized and well-controlled experimental protocol is critical for the accurate assessment and comparison of mitochondrial ROS inhibitors. Below is a generalized protocol for measuring mitochondrial superoxide production in cultured cells using MitoSOX Red, a fluorescent probe that selectively detects mitochondrial superoxide.
Protocol: Measurement of Mitochondrial Superoxide using MitoSOX Red
1. Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO)
-
Mitochondrial ROS inducer (e.g., Antimycin A or Rotenone)
-
Mitochondrial ROS inhibitors to be tested (e.g., this compound, MitoTEMPO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope/flow cytometer
2. Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
3. Inhibitor and Inducer Treatment:
-
Prepare stock solutions of the mitochondrial ROS inhibitors and the inducer in DMSO.
-
On the day of the experiment, prepare working solutions of the inhibitors and inducer by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the medium containing the respective inhibitors to the designated wells and incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Following the pre-treatment, add the mitochondrial ROS inducer to the appropriate wells (except for the negative control) and incubate for the optimal time to induce ROS production (e.g., 30-60 minutes). This step can be omitted if measuring the effect of inhibitors on basal ROS levels.
4. MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm Hanks' Balanced Salt Solution (HBSS) or PBS. Protect the solution from light.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
5. Measurement:
-
After incubation, gently wash the cells twice with warm PBS.
-
Add fresh warm PBS or culture medium to each well.
-
Measure the fluorescence using a fluorescence microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
-
Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope or a flow cytometer.
6. Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
Normalize the fluorescence intensity of treated cells to that of the untreated control cells.
-
Calculate the percentage of ROS inhibition for each inhibitor concentration.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound presents a valuable tool for studying the roles of mitochondrial ROS in cellular physiology and pathology. However, for a comprehensive understanding of its performance relative to other inhibitors, direct comparative studies are essential. The experimental framework provided in this guide offers a starting point for such investigations. Researchers are encouraged to carefully design and control their experiments to generate robust and comparable data that will ultimately clarify the specific advantages and applications of this compound in the field of mitochondrial ROS research.
Cross-Validation of ROS-IN-1's Anti-Ferroptotic Effects with a Bcl-2 Overexpression Genetic Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic effects of ROS-IN-1, a mitochondrial Reactive Oxygen Species (ROS) inhibitor, against a genetic model. While direct cross-validation studies for this compound are not yet prevalent in publicly available literature, this document outlines a proposed experimental strategy based on existing preclinical data and established methodologies in the field of redox biology. The focus is on the role of this compound in mitigating ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.
Introduction to this compound and Mitochondrial ROS
This compound is a chemical inhibitor designed to specifically target and reduce the production of Reactive Oxygen Species within the mitochondria.[1] Mitochondrial ROS are natural byproducts of cellular respiration and play a dual role in cellular signaling and pathology.[2] While essential for normal physiological processes at low concentrations, excessive mitochondrial ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, and contributing to various diseases.[2][3] Ferroptosis is a key pathological process driven by iron-dependent lipid peroxidation, where mitochondrial ROS are significant contributors.
A preclinical study has demonstrated that this compound can alleviate ferroptosis induced by molybdenum and cadmium co-exposure in the kidneys of ducks. This effect was observed alongside the protective role of B-cell lymphoma 2 (Bcl-2) overexpression, which also mitigated mitochondrial ROS levels.[1] This finding suggests a potential mechanistic link between the pharmacological action of this compound and the genetic modulation of Bcl-2 in the context of ferroptosis and mitochondrial ROS.
Proposed Cross-Validation Strategy: this compound vs. Bcl-2 Overexpression
To rigorously validate the on-target effects of this compound and understand its therapeutic potential, a cross-validation study against a relevant genetic model is proposed. Given the findings from the aforementioned study, a genetic model involving the overexpression of the anti-apoptotic protein Bcl-2 presents a strong candidate for comparison. Bcl-2 is known to play a role in modulating mitochondrial ROS, and its overexpression has been shown to be protective against ferroptosis.[1]
The central hypothesis for this comparative study is that the pharmacological inhibition of mitochondrial ROS by this compound will phenocopy the protective effects of Bcl-2 overexpression against induced ferroptosis.
Data Presentation: A Comparative Analysis
The following table summarizes the expected outcomes from a comparative study between this compound and a Bcl-2 overexpression model in the context of ferroptosis induced by a chemical inducer (e.g., erastin or RSL3).
| Parameter | Control Group (No Treatment) | Ferroptosis Inducer Only | Ferroptosis Inducer + this compound | Ferroptosis Inducer + Bcl-2 Overexpression |
| Cell Viability (%) | 100 | Decreased | Increased (compared to inducer only) | Increased (compared to inducer only) |
| Mitochondrial ROS Levels | Baseline | Increased | Decreased (compared to inducer only) | Decreased (compared to inducer only) |
| Lipid Peroxidation (e.g., MDA levels) | Baseline | Increased | Decreased (compared to inducer only) | Decreased (compared to inducer only) |
| Ferrous Iron (Fe2+) Levels | Baseline | Increased | Decreased (compared to inducer only) | Decreased (compared to inducer only) |
| Expression of Ferroptosis Markers (e.g., GPX4) | Normal | Decreased | Increased (compared to inducer only) | Increased (compared to inducer only) |
| Mitochondrial Membrane Potential | Normal | Decreased | Maintained/Restored | Maintained/Restored |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
Cell Culture and Treatment
-
Cell Line: A relevant cell line susceptible to ferroptosis (e.g., HT1080 fibrosarcoma, PANC1 pancreatic cancer cells).
-
Genetic Modification: Stable transfection of the cell line with a Bcl-2 expression vector or an empty vector control.
-
Ferroptosis Induction: Treatment with a known ferroptosis inducer such as erastin (inhibits the cystine/glutamate antiporter) or RSL3 (inhibits glutathione peroxidase 4, GPX4).
-
This compound Treatment: Administration of this compound at a predetermined optimal concentration prior to or concurrently with the ferroptosis inducer.
Measurement of Mitochondrial ROS
-
Method: Flow cytometry or fluorescence microscopy using a mitochondria-specific ROS probe (e.g., MitoSOX™ Red).
-
Protocol:
-
Cells are seeded in appropriate culture plates.
-
Following treatment, cells are incubated with MitoSOX™ Red reagent according to the manufacturer's instructions.
-
Fluorescence intensity is measured, with an increase in red fluorescence indicating higher levels of mitochondrial superoxide.
-
Assessment of Lipid Peroxidation
-
Method: Measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Protocol:
-
Cell lysates are prepared from treated and control cells.
-
The lysates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.
-
The resulting pink-colored product is measured spectrophotometrically.
-
Quantification of Ferrous Iron
-
Method: Colorimetric assay using a ferrozine-based method.
-
Protocol:
-
Cell lysates are prepared in an iron-releasing buffer.
-
Ferrozine is added, which forms a colored complex with ferrous iron.
-
The absorbance is measured, and iron concentration is determined against a standard curve.
-
Western Blot Analysis of Ferroptosis Markers
-
Method: Standard Western blotting techniques.
-
Protocol:
-
Protein is extracted from cells, and concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key ferroptosis-related proteins (e.g., GPX4, SLC7A11, and Bcl-2) and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
Visualizing the Pathways and Workflow
Signaling Pathway of Mitochondrial ROS-Induced Ferroptosis
Caption: Proposed signaling pathway of mitochondrial ROS-induced ferroptosis.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound with a Bcl-2 genetic model.
Conclusion
The cross-validation of a pharmacological inhibitor with a genetic model is a cornerstone of robust target validation in drug discovery. While direct experimental data for this compound is emerging, the proposed comparative study with a Bcl-2 overexpression model provides a scientifically sound framework to elucidate its mechanism of action in preventing ferroptosis. Successful phenocopying of the genetic model's effects would significantly strengthen the evidence for this compound's on-target activity and its potential as a therapeutic agent for diseases where mitochondrial ROS-driven ferroptosis is a key pathological feature. Further research is warranted to perform such direct comparative studies and to explore the broader therapeutic applications of this compound.
References
- 1. Overexpression Bcl-2 alleviated ferroptosis induced by molybdenum and cadmium co-exposure through inhibiting mitochondrial ROS in duck kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress, mitochondrial damage and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to ROS-1 Inhibitor Efficacy and Resistance Mechanisms
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to ROS-1 tyrosine kinase inhibitors (TKIs) is paramount in the ongoing effort to combat ROS-1 rearranged non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of resistance mechanisms, the efficacy of various inhibitors against these challenges, and the experimental data supporting these findings.
Resistance to ROS-1 inhibitors, such as the first-generation TKI crizotinib, is a significant clinical hurdle. This resistance is primarily driven by two main avenues: on-target alterations within the ROS-1 kinase domain and the activation of off-target bypass signaling pathways.[1][2]
On-Target Resistance: The Gatekeeper and Beyond
Secondary mutations in the ROS-1 kinase domain are a common mechanism of acquired resistance, accounting for 50-60% of crizotinib-resistant cases.[2] These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket.
The most frequently observed mutation is the G2032R solvent front mutation , which confers resistance to crizotinib, entrectinib, and lorlatinib by interfering with drug binding.[1][3][4][5] Other significant mutations include the L2026M gatekeeper mutation and the L2086F mutation , which has been noted to cause resistance to lorlatinib.[2][6][7] A variety of other mutations, such as D2033N, S1986F/Y, and L1951R, have also been identified in patients who have developed resistance to crizotinib.[1][2][6]
Off-Target Resistance: Bypassing the Blockade
In a substantial portion of cases, resistance arises from the activation of alternative signaling pathways that bypass the need for ROS-1 signaling.[1][2] These "bypass tracks" can be activated through mutations or amplification of other oncogenes. Commonly implicated pathways include:
-
RAS-MAPK Pathway: Activating mutations in KRAS (such as G12C and G12D) and NRAS, as well as mutations in MAP2K1 (MEK), can lead to sustained downstream signaling independent of ROS-1.[1][6][8][9][10]
-
MET Amplification: Increased MET receptor tyrosine kinase activity can provide an alternative route for cell survival and proliferation.[6][9][11]
-
EGFR and HER2 Activation: Upregulation of EGFR and HER2 signaling has also been observed as a mechanism of resistance.[1][2]
-
Other Pathways: Mutations in KIT and BRAF have also been detected in crizotinib-resistant tumors.[1][2]
Comparative Efficacy of ROS-1 Inhibitors Against Resistance Mutations
The development of next-generation ROS-1 inhibitors has been crucial in addressing the challenge of resistance. These agents often have a broader spectrum of activity against common resistance mutations.
| Inhibitor | Class | Effective Against Wild-Type ROS-1 | Notable Activity Against Resistance Mutations | Limited Activity Against |
| Crizotinib | First-Generation | Yes[12] | - | G2032R, L2026M, D2033N, S1986F/Y, L1951R, L2086F[1][2][4][6] |
| Entrectinib | First-Generation | Yes[10] | L1951R[5] | G2032R, L2026M, D2033N, F2004C[2][13][14] |
| Lorlatinib | Third-Generation | Yes[11] | L2026M, S1986Y/F, D2033N[1] | G2032R, L2086F[6][11][15][16] |
| Repotrectinib | Next-Generation | Yes[17] | G2032R[1] | - |
| Taletrectinib | Next-Generation | Yes | G2032R[1][18] | - |
| Cabozantinib | Multi-kinase (Type II) | Yes | G2032R, L2086F[1][6][9][11] | F2004C/I/V[13][19] |
Signaling Pathways and Experimental Workflows
To understand the complex interplay of these resistance mechanisms, it is essential to visualize the involved signaling pathways and the experimental approaches used to study them.
Caption: Canonical ROS-1 signaling and major bypass resistance pathways.
Caption: Workflow for generating and characterizing resistant cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the study of ROS-1 inhibitor resistance.
Generation of Drug-Resistant Cell Lines
-
Cell Culture: Parental ROS-1 fusion-positive cancer cell lines (e.g., Ba/F3 cells engineered to express a ROS-1 fusion, or NSCLC cell lines like HCC78) are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are exposed to a ROS-1 inhibitor at a concentration close to the IC50.
-
Dose Escalation: The drug concentration is gradually increased in a stepwise manner as cells develop resistance and resume proliferation.[20][21]
-
Selection and Expansion: Single-cell clones are isolated from the resistant population and expanded to establish stable resistant cell lines.
-
Verification: Resistance is confirmed by comparing the IC50 of the resistant line to the parental line using a cell viability assay.[20]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Dilution: A serial dilution of the ROS-1 inhibitors is prepared.
-
Treatment: The cells are treated with the various concentrations of the inhibitors and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT reagent or CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.[22]
Western Blotting for Pathway Activation
-
Cell Lysis: Cells are treated with or without inhibitors for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels to assess pathway activation.
Next-Generation Sequencing (NGS)
-
DNA/RNA Extraction: Genomic DNA and/or RNA is extracted from resistant cell lines or patient tumor samples.
-
Library Preparation: Sequencing libraries are prepared from the extracted nucleic acids. This may involve whole-exome capture or targeted amplification of a panel of cancer-related genes, including the full coding sequence of ROS1.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs). For RNA sequencing, fusion detection algorithms are employed.
-
Annotation and Interpretation: Identified genetic alterations are annotated to determine their potential functional impact and role in drug resistance.
By understanding the molecular landscape of ROS-1 inhibitor resistance, researchers can better design next-generation therapies and rational combination strategies to improve outcomes for patients with ROS-1 rearranged NSCLC. The continued use of robust preclinical models and detailed molecular analyses will be instrumental in overcoming this clinical challenge.
References
- 1. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 2. crsf.in [crsf.in]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. Acquired Resistance to Crizotinib from ROS1 G2032R Mutation - The ASCO Post [ascopost.com]
- 5. ilcn.org [ilcn.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 9. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms and potent-targeted therapies of ROS1-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral crisis in a patient with non-small cell lung cancer and ROS1::SDC4 fusion: intrinsic resistance to entrectinib via L2026M mutation—a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. mdpi.com [mdpi.com]
- 17. ovid.com [ovid.com]
- 18. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 19. Resistance Profile and Structural Modeling of Next-Generation ROS1 Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
Comparative Analysis of Antioxidants: A Guide for Researchers
A comprehensive comparison of antioxidant performance requires specific experimental data. While information on well-established antioxidants like N-acetylcysteine (NAC) and Trolox is readily available, data for the compound referred to as "ROS-IN-1" is currently limited in the public scientific literature. Commercial sources identify this compound as a mitochondrial Reactive Oxygen Species (ROS) inhibitor capable of reducing ROS production[1]. However, without detailed, peer-reviewed experimental data, a direct and objective comparative analysis with other antioxidants is not feasible.
This guide provides a framework for such a comparative analysis, outlining the necessary experimental data, protocols, and pathway visualizations. The sections below use N-acetylcysteine (NAC) and Trolox as examples to illustrate how this compound could be evaluated and compared, should the relevant data become available.
Mechanism of Action and Performance
An effective comparative analysis begins with understanding the mechanism by which each antioxidant functions. Antioxidants can act through various mechanisms, including direct scavenging of free radicals, activation of endogenous antioxidant pathways, and inhibition of ROS-producing enzymes.
-
This compound : Identified as a mitochondrial ROS inhibitor, it is suggested to directly target and reduce the production of reactive oxygen species within the mitochondria. One source indicates it can reduce ROS production by 25.1%, though the specific assay and conditions for this measurement are not detailed[1].
-
N-acetylcysteine (NAC) : NAC is a multifaceted antioxidant. It serves as a precursor to the synthesis of glutathione (GSH), a major intracellular antioxidant[2][3]. NAC has also been shown to have direct ROS scavenging activity and can upregulate antioxidant enzymes like superoxide dismutase (SOD)[2].
-
Trolox : A water-soluble analog of vitamin E, Trolox is a potent antioxidant that acts by donating a hydrogen atom to neutralize peroxyl radicals, thus inhibiting lipid peroxidation[4][5]. It is often used as a standard in antioxidant capacity assays[5][6].
Quantitative Comparison of Antioxidant Activity
To objectively compare the performance of antioxidants, standardized in vitro and cell-based assays are essential. The following tables illustrate the types of quantitative data required for a thorough comparison. Data for this compound is hypothetical and for illustrative purposes only.
Table 1: In Vitro Antioxidant Capacity
| Antioxidant | ORAC (µM TE/µM) | DPPH Scavenging (IC50, µM) | FRAP (µM Fe(II)/µM) |
| This compound | Data not available | Data not available | Data not available |
| N-acetylcysteine (NAC) | Lower than Trolox | Moderate | Low |
| Trolox | High (used as standard) | High | Moderate |
ORAC: Oxygen Radical Absorbance Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; TE: Trolox Equivalents; IC50: half maximal inhibitory concentration.
Table 2: Cellular Antioxidant Performance
| Antioxidant | Cellular ROS Reduction (%) | Lipid Peroxidation Inhibition (%) | Nrf2 Activation (Fold Change) |
| This compound | 25.1%[1] | Data not available | Data not available |
| N-acetylcysteine (NAC) | Significant | Significant | Indirectly through GSH synthesis |
| Trolox | Significant | High | Low to moderate |
Signaling Pathways in Oxidative Stress Response
Antioxidants can influence key signaling pathways that regulate the cellular response to oxidative stress. The Keap1-Nrf2 pathway is a master regulator of antioxidant gene expression, while GPX4 is a crucial enzyme in preventing a form of iron-dependent cell death called ferroptosis.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide range of antioxidant and cytoprotective genes[7][8][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures and Safety Information for ROS-IN-1
This document provides essential safety and logistical information for the proper handling and disposal of ROS-IN-1, a mitochondrial Reactive Oxygen Species (ROS) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While a complete, verified SDS for this compound (CAS No. 298193-11-0) is not publicly available at the time of this writing, general safety precautions for handling chemical compounds of this nature should be strictly followed.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. According to supplier information, it can be stored as a powder for 2 years at -20°C. Solutions in DMSO can be stored for 2 weeks at 4°C or for 6 months at -20°C.[1]
Proper Disposal Procedures for this compound
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. The following is a step-by-step guide based on general best practices for laboratory chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, and empty containers).
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless your institution's Environmental Health and Safety (EHS) department provides specific instructions for mixed waste. Keep it separate from incompatible chemicals.
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers that are compatible with the chemical. The original container, if in good condition, can be used for unused product.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "298193-11-0," and an approximate concentration and quantity.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical waste.
Step 5: Decontamination of Labware
-
Rinsing: Triple rinse any labware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone), followed by water.
-
Rinsate Disposal: Collect the rinsate as hazardous waste.
-
Final Disposal: After thorough decontamination, the labware can be washed and reused or disposed of as non-hazardous waste, in accordance with your institution's policies.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 298193-11-0 |
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.34 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
| Storage (Powder) | 2 years at -20°C[1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -20°C[1] |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Experimental Protocol: Measurement of Intracellular ROS Inhibition
This protocol provides a detailed methodology for a cell-based assay to measure the inhibition of intracellular ROS production using this compound. This is a representative protocol and may require optimization based on the specific cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
ROS-inducing agent (e.g., H2O2, menadione)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a serum-free culture medium to the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
ROS Induction:
-
Prepare a working solution of the ROS-inducing agent (e.g., 100 µM H2O2) in a serum-free medium.
-
Add 10 µL of the ROS-inducing agent to the appropriate wells. Include wells with the ROS inducer alone as a positive control.
-
Incubate for the desired period (e.g., 30-60 minutes) at 37°C.
-
-
Staining with H2DCFDA:
-
Prepare a 10 µM working solution of H2DCFDA in serum-free medium.
-
Remove the treatment medium from the wells and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the H2DCFDA solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Calculate the percentage of ROS inhibition for each concentration of this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ROS-IN-1
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of ROS-IN-1, a mitochondrial reactive oxygen species (ROS) inhibitor. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a mitochondrial ROS inhibitor and its common solvent, Dimethyl Sulfoxide (DMSO), necessitate stringent safety precautions. The primary hazards are presumed to be skin and eye irritation, and potential harm if swallowed.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact with this compound and DMSO. DMSO can facilitate the absorption of chemicals through the skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the compound and solvent. |
| Body Protection | A buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of aerosolization or if working outside a fume hood. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to minimize exposure and maintain compound stability.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store this compound in a cool, dry, and dark place. Recommended storage is at -20°C for short-term and -80°C for long-term stability.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and hazard symbols.
Preparation of Stock Solutions:
This compound is typically dissolved in DMSO to create a stock solution.
-
Solvent: Use high-purity, anhydrous DMSO.
-
Procedure:
-
Perform all work in a certified chemical fume hood.
-
Wear the minimum required PPE.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Workflow: A Step-by-Step Guide
The following is a generalized protocol for treating cells with this compound to inhibit mitochondrial ROS production.
A typical experimental workflow for using this compound.
Disposal Plan: Ensuring Safe Waste Management
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound Stock Solution (in DMSO) | Collect in a designated, sealed hazardous waste container for organic solvents. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Cell Culture Media Containing this compound | Treat with a suitable chemical deactivating agent (e.g., bleach, if compatible) before disposal down the drain, or collect as hazardous liquid waste, depending on institutional guidelines. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Signaling Pathway Context
This compound acts as an inhibitor of mitochondrial ROS. Understanding this context is key to interpreting experimental results.
The inhibitory action of this compound on mitochondrial ROS production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
